11-Beta-hydroxyandrostenedione-d4
Description
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Structure
3D Structure
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(9S,10R,11S,13S)-9,11,12,12-tetradeuterio-11-hydroxy-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13?,14?,15-,17+,18-,19-/m0/s1/i10D2,15D,17D |
InChI Key |
WSCUHXPGYUMQEX-BEWPYKOHSA-N |
Isomeric SMILES |
[2H][C@]12C(CCC3=CC(=O)CC[C@@]31C)C4CCC(=O)[C@]4(C([C@]2([2H])O)([2H])[2H])C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the role of 11-Beta-hydroxyandrostenedione-d4 in steroidogenesis?
An In-Depth Technical Guide on the Role of 11β-Hydroxyandrostenedione in Steroidogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxyandrostenedione (11β-OHA4) is an endogenous C19 steroid hormone produced almost exclusively in the adrenal glands.[1][2][3] Historically overlooked and considered an inactive metabolic byproduct, recent advancements in analytical techniques have repositioned 11β-OHA4 as a crucial precursor in the "11-oxygenated androgen" pathway.[4][5][6][7] It is now understood that 11β-OHA4, while not significantly androgenic itself, is metabolized in peripheral tissues to potent androgens, including 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT).[4][6][8]
This pathway has profound implications in various physiological and pathophysiological states, notably in driving androgen-dependent diseases like castration-resistant prostate cancer (CRPC).[5][6][9] The deuterated form, 11-Beta-hydroxyandrostenedione-d4 , serves as a critical analytical tool. As a stable isotope-labeled internal standard, it is indispensable for accurate quantification of its endogenous counterpart in complex biological matrices using mass spectrometry.[10] This guide provides a comprehensive overview of the biosynthesis, metabolism, and functional significance of 11β-OHA4 in steroidogenesis.
Biosynthesis of 11β-Hydroxyandrostenedione
The primary route of 11β-OHA4 synthesis occurs in the zona fasciculata and zona reticularis of the adrenal cortex.[3][11]
-
Primary Pathway : The synthesis is predominantly catalyzed by the mitochondrial enzyme Cytochrome P450 11β-hydroxylase (CYP11B1) .[2][4][7] This enzyme facilitates the 11β-hydroxylation of androstenedione (A4), a key step that commits the steroid to the 11-oxygenated pathway.[7][11] Kinetic studies have revealed that androstenedione is a highly preferred substrate for CYP11B1, even more so than the classical glucocorticoid precursors.[11] While aldosterone synthase (CYP11B2) can also catalyze 11β-hydroxylation, its conversion of androstenedione is negligible.[12]
-
Alternative Pathway : A secondary, minor pathway has been proposed involving the 17,20-lyase activity of CYP17A1 on 21-deoxycortisol.[7]
The adrenal-specific expression of CYP11B1 is the reason 11β-OHA4 and its downstream metabolites are considered markers of adrenal androgen synthesis.[7]
References
- 1. 11β-Hydroxyandrostenedione - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11β-hydroxyandrostenedione returns to the steroid arena: biosynthesis, metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11β-Hydroxyandrostenedione: Downstream metabolism by 11βHSD, 17βHSD and SRD5A produces novel substrates in familiar pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 11β-hydroxyandrostenedione, the product of androstenedione metabolism in the adrenal, is metabolized in LNCaP cells by 5α-reductase yielding 11β-hydroxy-5α-androstanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis Pathway of 11-Beta-Hydroxyandrostenedione: A Technical Guide for Researchers
An in-depth exploration of the enzymatic cascade, kinetics, and experimental methodologies for studying the adrenal-derived androgen, 11-Beta-hydroxyandrostenedione, and its downstream metabolites.
This technical guide provides a comprehensive overview of the biosynthesis of 11-Beta-hydroxyandrostenedione (11OHA4), an adrenal androgen precursor, and its subsequent conversion to potent 11-oxygenated androgens. This document is intended for researchers, scientists, and drug development professionals working in endocrinology, steroid biology, and related fields.
Introduction to 11-Oxygenated Androgens
While classical androgens like testosterone and dihydrotestosterone have long been the focus of androgen research, a class of adrenal-derived C19 steroids, the 11-oxygenated androgens, has emerged as significant players in both normal physiology and various pathological conditions. 11-Beta-hydroxyandrostenedione is a key precursor in this pathway, originating from the adrenal gland. Its downstream metabolites, including 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT), are potent androgens with biological activities comparable to their classical counterparts. Understanding the biosynthesis of 11OHA4 is therefore crucial for elucidating the roles of these 11-oxygenated androgens in health and disease.
The Biosynthesis Pathway of 11-Beta-Hydroxyandrostenedione and its Metabolites
The synthesis of 11OHA4 begins in the adrenal cortex and involves a series of enzymatic reactions. Subsequently, 11OHA4 is metabolized in peripheral tissues to more potent androgens.
Adrenal Synthesis of 11-Beta-Hydroxyandrostenedione
The primary site of 11OHA4 production is the adrenal gland. The key enzymatic step is the 11β-hydroxylation of androstenedione (A4).
-
Precursor: Androstenedione (A4)
-
Enzyme: Cytochrome P450 11β-hydroxylase (CYP11B1)
-
Product: 11-Beta-hydroxyandrostenedione (11OHA4)
CYP11B1, a mitochondrial enzyme predominantly found in the zona fasciculata of the adrenal gland, catalyzes this conversion.[1]
Peripheral Metabolism of 11-Beta-Hydroxyandrostenedione
Following its release from the adrenal gland, 11OHA4 undergoes further metabolism in peripheral tissues, such as the kidney and adipose tissue, to produce a series of 11-oxygenated androgens.
-
Conversion to 11-Ketoandrostenedione (11KA4):
-
Enzyme: 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2)
-
Reaction: Oxidation of the 11β-hydroxyl group of 11OHA4 to a keto group.[2]
-
-
Conversion to 11-Ketotestosterone (11KT):
-
Enzyme: Aldo-keto reductase family 1 member C3 (AKR1C3)
-
Reaction: Reduction of the 17-keto group of 11KA4.
-
-
Conversion to 11-Ketodihydrotestosterone (11KDHT):
The following diagram illustrates the core biosynthesis pathway of 11-Beta-hydroxyandrostenedione and its subsequent metabolism.
Quantitative Data: Enzyme Kinetics
The efficiency of each enzymatic step in the biosynthesis of 11-oxygenated androgens is determined by the kinetic parameters of the involved enzymes. The following table summarizes the available Michaelis-Menten constants (Km) and maximum velocities (Vmax) for the key reactions.
| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |
| CYP11B1 | Androstenedione | 11-Beta-hydroxyandrostenedione | 0.21[1] | 315.77[1] | 1503.67 |
| HSD11B2 | 11-Beta-hydroxyandrostenedione | 11-Ketoandrostenedione | 0.38 (apparent)[2] | Not explicitly stated | Not available |
| AKR1C3 | 11-Ketoandrostenedione | 11-Ketotestosterone | 1.1 ± 0.1 | 10.3 ± 0.3 (nmol/min/mg) | 9.36 |
| SRD5A1 | 11-Ketotestosterone | 11-Ketodihydrotestosterone | 0.64 (apparent)[3] | Not efficiently catalyzed[3][4] | Low |
| SRD5A2 | 11-Ketotestosterone | 11-Ketodihydrotestosterone | 0.45 (apparent) | Efficiently catalyzed | High |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the 11-Beta-hydroxyandrostenedione biosynthesis pathway.
In Vitro Enzyme Activity Assays
The following protocols describe methods to measure the activity of the key enzymes in the pathway using in vitro systems.
This assay measures the conversion of androstenedione to 11-Beta-hydroxyandrostenedione by CYP11B1.
-
Enzyme Source: Recombinant human CYP11B1 expressed in a suitable cell line (e.g., HEK293 cells) or microsomes from adrenal tissue.
-
Substrate: Androstenedione (A4).
-
Cofactors: NADPH.
-
Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.4).
-
Procedure:
-
Pre-incubate the enzyme preparation in the reaction buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding a solution of androstenedione (e.g., in ethanol, final concentration 0.1-10 µM) and NADPH (final concentration 1 mM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solvent such as ethyl acetate or by placing the reaction on ice.
-
Extract the steroids from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.
-
-
Analysis: Quantify the product, 11-Beta-hydroxyandrostenedione, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This assay measures the conversion of 11-Beta-hydroxyandrostenedione to 11-ketoandrostenedione by HSD11B2.
-
Enzyme Source: Recombinant human HSD11B2 expressed in a suitable cell line or microsomes from tissues with high HSD11B2 expression (e.g., kidney).
-
Substrate: 11-Beta-hydroxyandrostenedione (11OHA4).
-
Cofactor: NAD+.
-
Reaction Buffer: 100 mM Tris-HCl buffer (pH 8.0).
-
Procedure:
-
Pre-incubate the enzyme preparation in the reaction buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding a solution of 11-Beta-hydroxyandrostenedione (e.g., in ethanol, final concentration 0.1-5 µM) and NAD+ (final concentration 1 mM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction and extract the steroids as described for the CYP11B1 assay.
-
-
Analysis: Quantify the product, 11-ketoandrostenedione, using LC-MS/MS.
This assay measures the conversion of 11-ketoandrostenedione to 11-ketotestosterone by AKR1C3.
-
Enzyme Source: Recombinant human AKR1C3.
-
Substrate: 11-Ketoandrostenedione (11KA4).
-
Cofactor: NADPH.
-
Reaction Buffer: 100 mM potassium phosphate buffer (pH 6.5).
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH (final concentration 200 µM), and the enzyme.
-
Initiate the reaction by adding a solution of 11-ketoandrostenedione (e.g., in ethanol, final concentration 0.5-20 µM).
-
Monitor the decrease in NADPH absorbance at 340 nm using a spectrophotometer at 37°C.
-
Alternatively, the reaction can be stopped at different time points and the product quantified by LC-MS/MS.
-
-
Analysis: Calculate the enzyme activity based on the rate of NADPH consumption or the rate of 11-ketotestosterone formation.
This assay measures the conversion of 11-ketotestosterone to 11-ketodihydrotestosterone by SRD5A1 and SRD5A2.
-
Enzyme Source: Microsomes from cells overexpressing human SRD5A1 or SRD5A2.
-
Substrate: 11-Ketotestosterone (11KT).
-
Cofactor: NADPH.
-
Reaction Buffer: 40 mM potassium phosphate buffer (pH 6.5).
-
Procedure:
-
Pre-incubate the microsomal preparation in the reaction buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding a solution of 11-ketotestosterone (e.g., in ethanol, final concentration 0.1-5 µM) and NADPH (final concentration 1 mM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and extract the steroids as described previously.
-
-
Analysis: Quantify the product, 11-ketodihydrotestosterone, using LC-MS/MS.
Quantification of 11-Oxygenated Androgens by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the accurate and sensitive quantification of steroid hormones, including the 11-oxygenated androgens.
-
Sample Preparation:
-
Liquid-Liquid Extraction: Extract steroids from biological matrices (e.g., serum, cell culture media) using an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Solid-Phase Extraction (SPE): Alternatively, use SPE cartridges for a more automated and cleaner extraction.
-
Derivatization (Optional): Derivatization (e.g., with dansyl chloride) can be employed to improve the ionization efficiency and sensitivity for certain steroids.
-
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column for the separation of the steroids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium fluoride) is typically used.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Employ multiple reaction monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.
-
The following diagram outlines a general workflow for the quantification of 11-oxygenated androgens.
Conclusion
The biosynthesis of 11-Beta-hydroxyandrostenedione and its subsequent metabolism represent a significant pathway for the production of potent androgens. A thorough understanding of the enzymes involved, their kinetics, and the methodologies to study them is essential for advancing our knowledge of androgen physiology and pathophysiology. This technical guide provides a foundational resource for researchers to design and execute experiments aimed at further unraveling the complexities of the 11-oxygenated androgen pathway and its implications for human health.
References
- 1. Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impaired 11β-Hydroxysteroid Dehydrogenase Type 2 Activity in Kidney Disease Disrupts 11-Oxygenated Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
The Metabolic Journey of 11-Beta-Hydroxyandrostenedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Beta-hydroxyandrostenedione (11β-OHA4) is an adrenal-derived C19 steroid that has emerged from relative obscurity to become a focal point in the study of androgen physiology and pathology. Initially considered an inactive metabolite, recent advancements in analytical techniques have revealed its role as a key precursor in a significant pathway leading to the generation of potent androgens. This technical guide provides an in-depth exploration of the metabolic fate of 11β-OHA4 in humans, detailing its enzymatic transformations, the resulting bioactive androgens, and the analytical methodologies used to elucidate these processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the role of 11-oxygenated androgens in health and disease.
Biosynthesis of 11β-Hydroxyandrostenedione
The synthesis of 11β-OHA4 is almost exclusively confined to the adrenal cortex, specifically the zona fasciculata and zona reticularis. The primary pathway involves the 11β-hydroxylation of androstenedione (A4) by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1) . This reaction is a crucial branch point in adrenal steroidogenesis, diverting A4 from the classical androgen synthesis pathway. While the adrenal glands also produce testosterone (T), its conversion to 11β-hydroxytestosterone (11OHT) by CYP11B1 occurs at a much lower rate, making 11β-OHA4 the principal C11-oxygenated androgen precursor.[1][2] The expression of CYP11B1 is negligible in the gonads, confirming the adrenal origin of this class of androgens.[3] Adrenocorticotropic hormone (ACTH) stimulation has been shown to increase the adrenal output of 11β-OHA4.
The Metabolic Transformation of 11β-OHA4: A Multi-Enzyme Cascade
Once synthesized and released into circulation, 11β-OHA4 undergoes a series of enzymatic conversions in peripheral tissues, leading to the formation of several biologically active and inactive metabolites. The key enzymes involved in this cascade include 11β-hydroxysteroid dehydrogenases (11β-HSD), 17β-hydroxysteroid dehydrogenases (17β-HSD), steroid 5α-reductases (SRD5A), and aldo-keto reductases (AKR).
Key Metabolic Pathways
The metabolic journey of 11β-OHA4 can be summarized in the following key pathways:
-
The 11-Keto Pathway: This is the major route for the activation of 11β-OHA4.
-
11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) , predominantly found in mineralocorticoid target tissues like the kidney, oxidizes 11β-OHA4 to 11-ketoandrostenedione (11KA4) .
-
11KA4 is then converted to the potent androgen 11-ketotestosterone (11KT) by the action of aldo-keto reductase 1C3 (AKR1C3) , also known as 17β-hydroxysteroid dehydrogenase type 5.
-
-
The 11-Hydroxy Pathway:
-
17β-hydroxysteroid dehydrogenases (17β-HSDs) can reduce the 17-keto group of 11β-OHA4 to form 11β-hydroxytestosterone (11OHT) .
-
-
5α-Reduction:
-
Both 11β-OHA4 and its downstream metabolites can be further metabolized by steroid 5α-reductase (SRD5A) . For instance, 11KT can be converted to the highly potent androgen 11-ketodihydrotestosterone (11KDHT) .
-
-
Interconversion and Inactivation:
-
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , found in glucocorticoid target tissues like the liver and adipose tissue, can catalyze the reverse reaction, converting 11KA4 back to 11β-OHA4.
-
Oxidative 17β-HSDs can convert 11KT and 11OHT back to 11KA4 and 11β-OHA4, respectively.
-
The relative contribution of each pathway is dependent on the tissue-specific expression and activity of these enzymes.
Signaling Pathways and Metabolic Workflows
The metabolic cascade of 11β-OHA4 is a complex interplay of enzymes in different tissues. The following diagrams illustrate these pathways and a typical experimental workflow for their investigation.
References
The Resurgence of an Adrenal Prohormone: A Technical Guide to 11-Beta-Hydroxyandrostenedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially identified in the 1950s, 11β-hydroxyandrostenedione (11-OHA4) was long considered an inactive byproduct of adrenal steroidogenesis. However, recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have reignited interest in this unique C19 steroid. It is now understood that 11-OHA4 serves as a significant prohormone, contributing to the pool of active androgens, particularly in specific physiological and pathological contexts. This technical guide provides an in-depth exploration of the function of 11-OHA4 as a prohormone, its metabolic pathways, and its implications for human health and disease, with a focus on quantitative data and detailed experimental methodologies.
Biosynthesis of 11-Beta-Hydroxyandrostenedione
11-OHA4 is primarily synthesized in the zona fasciculata and zona reticularis of the adrenal glands.[1] The key enzyme responsible for its production is cytochrome P450 11β-hydroxylase (CYP11B1) , a mitochondrial enzyme that catalyzes the 11β-hydroxylation of androstenedione (A4).[1][2] While CYP11B1's primary role is in the final step of cortisol synthesis, it also efficiently converts androstenedione to 11-OHA4.[1] The production of 11-OHA4 is stimulated by adrenocorticotropic hormone (ACTH).[3][4]
The Prohormone Function of 11-Beta-Hydroxyandrostenedione: A Multi-Step Metabolic Cascade
11-OHA4 itself exhibits negligible androgenic activity.[5] Its significance lies in its role as a precursor to more potent androgens through a series of enzymatic conversions that can occur in both the adrenal glands and peripheral tissues.[6][7][8]
Key Metabolic Enzymes and Pathways
The metabolic fate of 11-OHA4 is determined by the tissue-specific expression and activity of several key steroidogenic enzymes:
-
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): This enzyme is abundantly expressed in mineralocorticoid target tissues like the kidney and catalyzes the oxidation of the 11β-hydroxyl group of 11-OHA4 to form 11-ketoandrostenedione (11-KA4) .[9][10] This conversion is a critical step, as 11-KA4 is a key intermediate in the formation of the potent androgen 11-ketotestosterone.[10]
-
17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This family of enzymes is responsible for the interconversion of 17-keto and 17-hydroxyl groups. Specifically, enzymes like aldo-keto reductase 1C3 (AKR1C3 or 17β-HSD5) convert 11-KA4 to 11-ketotestosterone (11-KT) in peripheral tissues such as adipose tissue.[9][11]
-
Steroid 5α-Reductases (SRD5A1 and SRD5A2): These enzymes catalyze the reduction of the A-ring of C19 steroids. 11-OHA4 can be 5α-reduced to 11β-hydroxy-5α-androstanedione (11-OH-5α-dione) .[12] More importantly, 11-KT can be converted by SRD5A to the highly potent androgen 11-ketodihydrotestosterone (11-KDHT) .[6]
The interplay of these enzymes results in a complex metabolic network, with multiple pathways leading from 11-OHA4 to the active androgens 11-KT and 11-KDHT. The predominant pathway is likely dependent on the specific tissue and its enzymatic makeup.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes involved in 11-OHA4 metabolism and the resulting androgenic activity.
Table 1: Kinetic Parameters of Key Enzymes in 11-OHA4 Metabolism
| Enzyme | Substrate | Product | Km (μM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) | Source(s) |
| CYP11B1 | Androstenedione | 11β-Hydroxyandrostenedione | 0.21 | 315.77 | 1503.7 | [5] |
| Testosterone | 11β-Hydroxytestosterone | 1.03 | 100.9 | 97.96 | [5] | |
| 11β-HSD2 | 11β-Hydroxyandrostenedione | 11-Ketoandrostenedione | 0.057 | - | 0.68 | [9] |
| 11β-Hydroxytestosterone | 11-Ketotestosterone | 0.035 | - | 0.8 | [9] | |
| Cortisol | Cortisone | 0.046 | - | 0.08 | [9] |
Table 2: Androgen Receptor Binding Affinity and Agonist Potency
| Steroid | Androgen Receptor Binding Affinity (Ki, nM) | Androgen Receptor Agonist Potency (EC50, nM) | Relative Androgenic Activity | Source(s) |
| Testosterone (T) | 34.3 | 0.22 | Potent | [6][10] |
| Dihydrotestosterone (DHT) | 22.7 | - | Most Potent | [6] |
| 11-Ketotestosterone (11-KT) | 80.8 | 0.74 | Potent, similar to T | [6][10] |
| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 | - | Potent, similar to DHT | [6] |
| 11β-Hydroxyandrostenedione (11-OHA4) | - | - | Negligible | [5] |
| 11β-Hydroxytestosterone (11-OHT) | - | Lower than T and 11-KT | Weak Agonist | [5] |
| 11-Ketoandrostenedione (11-KA4) | - | Elicits response at 100 nM | Weak Agonist | [5] |
Table 3: Circulating Concentrations of 11-OHA4 and its Metabolites in Various Conditions
| Steroid | Condition | Concentration (nmol/L) | Source(s) |
| 11β-Hydroxyandrostenedione (11-OHA4) | Healthy Women | Median not specified, but present | [1] |
| Women with PCOS | Significantly higher than controls | [1] | |
| Women with NCAH (basal) | Higher than controls | [3] | |
| Men with CRPC (no glucocorticoids) | Median: 4.96 (range: 3.05–6.13) | [13] | |
| 11-Ketotestosterone (11-KT) | Healthy Women | Similar to Testosterone | [7] |
| Women with PCOS | Significantly higher than controls | [1] | |
| Men with CRPC | Predominant active androgen | [2] | |
| Healthy Men | Similar to levels in women | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key metabolic pathways and a general experimental workflow for studying 11-OHA4 metabolism.
Caption: Metabolic conversion of 11-OHA4 to potent androgens.
Caption: General workflow for studying 11-OHA4 metabolism in vitro.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in steroid research. The following sections provide an overview of key experimental protocols.
Cell Culture and In Vitro Metabolism Studies
Objective: To investigate the metabolism of 11-OHA4 in a controlled cellular environment.
Cell Lines:
-
H295R Cells: A human adrenocortical carcinoma cell line that expresses most of the key steroidogenic enzymes and is a valuable model for studying adrenal steroidogenesis.[7]
-
LNCaP Cells: A human prostate adenocarcinoma cell line that is androgen-sensitive and expresses enzymes involved in androgen metabolism, making it suitable for studying the effects of 11-OHA4 metabolites in a prostate cancer context.[12]
-
HEK-293 Cells: A human embryonic kidney cell line that is readily transfectable and often used for heterologous expression of steroidogenic enzymes to study their specific activities.[5]
General Protocol:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a predetermined density to achieve approximately 70-80% confluency at the time of the experiment.
-
Transfection (for HEK-293 cells): If studying a specific enzyme, transfect the cells with an expression vector containing the cDNA for the enzyme of interest (e.g., CYP11B1, 11β-HSD2) using a suitable transfection reagent according to the manufacturer's protocol. Include appropriate controls (e.g., empty vector).
-
Steroid Incubation:
-
Prepare a stock solution of 11-OHA4 (or other steroid substrates) in a suitable solvent (e.g., ethanol or DMSO).
-
Dilute the stock solution in serum-free cell culture medium to the desired final concentrations.
-
Remove the growth medium from the cells, wash with phosphate-buffered saline (PBS), and add the medium containing the steroid substrate.
-
Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
Collect the cell culture medium.
-
Harvest the cells by scraping or trypsinization.
-
Store samples at -80°C until steroid extraction.
-
Steroid Extraction and Quantification by LC-MS/MS
Objective: To accurately measure the concentrations of 11-OHA4 and its metabolites in biological samples (cell culture medium, plasma, etc.).
Protocol Overview:
-
Internal Standards: Add a mixture of deuterated internal standards for each steroid of interest to the samples to correct for extraction losses and matrix effects.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): A common method involving the addition of an organic solvent (e.g., diethyl ether or methyl tert-butyl ether) to the sample, followed by vortexing and centrifugation to separate the organic phase containing the steroids.
-
Solid-Phase Extraction (SPE): An alternative method using a cartridge containing a solid adsorbent to retain the steroids, which are then eluted with a solvent.
-
-
Derivatization (Optional): Some steroids may require derivatization to improve their chromatographic properties or ionization efficiency in the mass spectrometer.
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the extracted steroids using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and methanol or acetonitrile).
-
Tandem Mass Spectrometry (MS/MS): Detect and quantify the steroids using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each steroid and monitoring one or more of its characteristic product ions.
-
-
Data Analysis: Quantify the concentration of each steroid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Androgen Receptor (AR) Binding and Transactivation Assays
Objective: To determine the ability of 11-OHA4 metabolites to bind to and activate the androgen receptor.
AR Binding Assay (Competitive Radioligand Binding Assay):
-
Preparation of AR Source: Use either purified recombinant AR protein or cell lysates from cells overexpressing the AR.
-
Incubation: Incubate the AR source with a constant concentration of a radiolabeled androgen (e.g., [3H]-DHT) and increasing concentrations of the unlabeled competitor steroid (e.g., 11-KT, 11-KDHT).
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method such as filtration or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
AR Transactivation Assay (Reporter Gene Assay):
-
Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK-293, CV-1) with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).
-
Steroid Treatment: Treat the transfected cells with various concentrations of the test steroids (e.g., 11-KT, 11-KDHT). Include a positive control (e.g., DHT) and a vehicle control.
-
Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the logarithm of the steroid concentration and fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy.
Conclusion and Future Directions
The re-evaluation of 11-beta-hydroxyandrostenedione has unveiled its critical role as a prohormone in the adrenal androgen synthesis pathway. Its metabolism gives rise to potent androgens, such as 11-ketotestosterone and 11-ketodihydrotestosterone, which can significantly contribute to the overall androgenic load, particularly in conditions of adrenal androgen excess like congenital adrenal hyperplasia and polycystic ovary syndrome, as well as in castration-resistant prostate cancer.[1][13][14]
For researchers and drug development professionals, understanding the intricacies of the 11-oxygenated androgen pathway opens new avenues for diagnostics and therapeutic interventions. The development of specific inhibitors for the key enzymes in this pathway could offer novel treatment strategies for a range of androgen-dependent conditions. Further research is warranted to fully elucidate the tissue-specific regulation of these metabolic pathways and to precisely define the clinical utility of measuring 11-oxygenated androgens as biomarkers for disease diagnosis, prognosis, and treatment response. The detailed methodologies provided in this guide serve as a foundation for future investigations into this fascinating and clinically relevant area of steroid endocrinology.
References
- 1. 11-Oxygenated C19 Steroids Are the Predominant Androgens in Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of 11-oxygenated androgens in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11beta-hydroxyandrostenedione and delta5-androstenediol as markers of adrenal androgen production in patients with 21-hydroxylase-deficient nonclassic adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 7. 11-Ketotestosterone Is a Major Androgen Produced in Human Gonads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impaired 11β-Hydroxysteroid Dehydrogenase Type 2 Activity in Kidney Disease Disrupts 11-Oxygenated Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
- 11. escholarship.org [escholarship.org]
- 12. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 11-Ketotestosterone is the predominant active androgen in prostate cancer patients after castration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
The Resurgence of an Adrenal Androgen: A Technical Guide to the Discovery and Research History of 11-Beta-hydroxyandrostenedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
For many years, 11-Beta-hydroxyandrostenedione (11OHA4) was a relatively obscure steroid hormone, overshadowed by more well-known androgens. However, recent advancements in analytical techniques and a renewed interest in adrenal steroidogenesis have brought this unique C19 steroid back into the scientific spotlight. It is now understood that 11OHA4 is a significant product of the adrenal glands and serves as a crucial precursor to potent androgens that can play a role in both normal physiology and the progression of diseases such as castration-resistant prostate cancer.[1][2] This technical guide provides an in-depth overview of the discovery, historical research, and current understanding of 11OHA4, tailored for researchers, scientists, and professionals in drug development.
Discovery and Early History
The story of 11-Beta-hydroxyandrostenedione begins in the mid-20th century, a period of intense investigation into the steroids of the adrenal cortex.
1.1. First Identification in Bovine Adrenal Glands (1953)
In 1953, Jeanloz and his colleagues were the first to identify 11OHA4.[2] Their pioneering work involved the perfusion of isolated bovine adrenal glands with androstenedione (A4). The resulting perfusate was then subjected to a series of extraction and purification steps. The identification of the novel steroid was achieved through meticulous chemical analysis, including melting point determination and infrared absorption spectroscopy.[2]
1.2. Isolation from Human Adrenal Incubates (1955)
Two years later, Touchstone and his team confirmed the presence of 11OHA4 in humans.[2] They incubated human adrenal tissue and were able to isolate and identify the same steroid, definitively establishing it as a product of human adrenal steroidogenesis.
Biosynthesis of 11-Beta-hydroxyandrostenedione
The primary site of 11OHA4 synthesis is the adrenal cortex. Its production is intrinsically linked to the classical steroidogenic pathways.
2.1. The Role of Cytochrome P450 11β-hydroxylase (CYP11B1)
The key enzyme responsible for the synthesis of 11OHA4 is Cytochrome P450 11β-hydroxylase, also known as CYP11B1.[3] This mitochondrial enzyme catalyzes the 11β-hydroxylation of androstenedione (A4).[3] While CYP11B1's primary role is in the final step of cortisol synthesis, it also efficiently converts A4 to 11OHA4.[3] Kinetic studies have shown that CYP11B1 has a high affinity for androstenedione, with a Michaelis constant (Km) of 0.21 μM and a maximal velocity (Vmax) of 315.77 pmol/min/mg protein.[3]
Metabolism of 11-Beta-hydroxyandrostenedione
11OHA4 is not an end-product but rather a substrate for a cascade of enzymatic reactions that produce a series of other biologically active steroids.[4]
3.1. The 11β-Hydroxysteroid Dehydrogenase (11βHSD) Pathway
The 11β-hydroxyl group of 11OHA4 can be oxidized by 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) to form 11-keto-androstenedione (11KA4).[5][6] Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) can catalyze the reverse reaction, converting 11KA4 back to 11OHA4.[6]
3.2. The 17β-Hydroxysteroid Dehydrogenase (17βHSD) Pathway
Various isoforms of 17β-hydroxysteroid dehydrogenase can act on 11-oxygenated androgens. For instance, 11OHA4 can be converted to 11β-hydroxytestosterone (11OHT), and 11KA4 can be converted to the potent androgen 11-ketotestosterone (11KT).[7][8]
3.3. The Steroid 5α-Reductase (SRD5A) Pathway
The steroid 5α-reductase enzymes (SRD5A1 and SRD5A2) can reduce the A-ring of 11-oxygenated androgens. 11OHA4 can be converted to 11β-hydroxy-5α-androstanedione.[9][10] Further metabolism can lead to the formation of 11-ketodihydrotestosterone (11KDHT), another potent androgen.[9]
Biological Significance and Androgenic Activity
While 11OHA4 itself has negligible androgenic activity, its downstream metabolites, particularly 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT), are potent agonists of the androgen receptor (AR).[11][12]
| Steroid | Androgen Receptor Activation (EC50, nM) | Reference |
| Testosterone | 0.22 | [1][13] |
| 11-Ketotestosterone (11KT) | 0.74 | [1][13] |
| 11-Ketodihydrotestosterone (11KDHT) | Not explicitly found |
Table 1: Androgen Receptor Activation by 11OHA4 Metabolites.
The discovery that the adrenal gland can produce precursors to potent androgens has significant implications for our understanding of androgen-dependent pathologies, especially in conditions where gonadal androgen production is suppressed, such as in castration-resistant prostate cancer.[14]
Experimental Protocols
5.1. Historical Methods
-
Bovine Adrenal Perfusion (Jeanloz et al., 1953): This technique involved the isolation of bovine adrenal glands and the cannulation of the adrenal vein to allow for the controlled perfusion of a solution containing the precursor steroid (androstenedione) through the gland's vascular system. The outflowing perfusate was then collected and subjected to chemical extraction and analysis.
-
Human Adrenal Tissue Incubation (Touchstone et al., 1955): Slices or homogenates of human adrenal tissue were incubated in a buffered medium containing the steroid precursor. After a set incubation period, the medium and tissue were extracted with organic solvents to isolate the newly synthesized steroids.
-
Paper Chromatography: In the 1950s, paper chromatography was a primary method for separating and identifying steroids.[15][16][17][18][19] This technique involved spotting the steroid extract onto a special paper and allowing a solvent system to move up the paper, separating the different steroids based on their polarity. The position of the separated steroids was then visualized using various chemical reagents.
5.2. Modern Methods
-
Cell Culture and Transfection: Modern research heavily relies on cell lines, such as the human adrenal NCI-H295R cell line, which can be cultured and stimulated (e.g., with forskolin) to produce steroids.[20] For studying specific enzyme activities, non-steroidogenic cell lines like HEK293 are often transiently transfected with plasmids expressing the gene for the enzyme of interest.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful analytical technique has revolutionized steroid analysis.[20] It allows for the highly sensitive and specific separation and quantification of a wide range of steroids in complex biological samples, such as cell culture media, plasma, and tissue extracts.
Conclusion
The journey of 11-Beta-hydroxyandrostenedione research, from its initial discovery in the 1950s to its recent re-emergence as a key player in adrenal androgen synthesis, highlights the dynamic nature of scientific inquiry. For researchers and drug development professionals, a thorough understanding of the history, biosynthesis, metabolism, and biological activity of 11OHA4 is essential for developing novel therapeutic strategies targeting androgen-dependent diseases. The continued exploration of this once-forgotten steroid and its potent metabolites promises to yield new insights into the complexities of human endocrinology.
References
- 1. research.rug.nl [research.rug.nl]
- 2. 11β-hydroxyandrostenedione returns to the steroid arena: biosynthesis, metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 12. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Androgen receptor mutations modulate activation by 11-oxygenated androgens and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the role of 11-Ketotestosterone in Prostate cancer ? - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 15. Methods of paper chromatography of steroids applicable to the study of steroids in mammalian blood and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Methods of paper chromatography of steroids applicable to the study of steroids in mammalian blood and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Paper-chromatographic Technique for the Determination of Plasma Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigating the biosynthesis and metabolism of 11β-hydroxyandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of 11-Oxygenated Androgens: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, signaling, and clinical relevance of a resurgent class of steroid hormones.
Introduction
For decades, testosterone and dihydrotestosterone (DHT) have been considered the primary biologically active androgens in humans. However, a growing body of evidence has brought a class of adrenal-derived steroids, the 11-oxygenated androgens, to the forefront of endocrine research.[1][2] These compounds, once considered minor metabolites, are now recognized as potent activators of the androgen receptor (AR) and key players in both normal physiology and a range of pathologies, most notably in castration-resistant prostate cancer (CRPC).[3][4] This technical guide provides a comprehensive overview of the biological significance of 11-oxygenated androgens, with a focus on their synthesis, signaling pathways, quantitative parameters, and the experimental methodologies used to study them.
Synthesis and Metabolism: An Adrenal and Peripheral Partnership
The synthesis of 11-oxygenated androgens originates predominantly in the adrenal cortex, with subsequent metabolic activation occurring in peripheral tissues.[5][6]
Adrenal Production of Precursors
The initial and rate-limiting step in the synthesis of 11-oxygenated androgens is the 11β-hydroxylation of the adrenal-derived androgen precursor, androstenedione (A4). This reaction is catalyzed by cytochrome P450 11β-hydroxylase (CYP11B1) , an enzyme primarily expressed in the zona fasciculata and reticularis of the adrenal gland.[6][7] This process yields 11β-hydroxyandrostenedione (11OHA4), the most abundant circulating 11-oxygenated androgen precursor.[2][8] CYP11B1 can also hydroxylate testosterone to a lesser extent, forming 11β-hydroxytestosterone (11OHT).[9] The production of these precursors is under the control of the hypothalamic-pituitary-adrenal (HPA) axis via adrenocorticotropic hormone (ACTH).[4]
Peripheral Activation to Potent Androgens
The conversion of adrenal-derived precursors into highly potent androgens occurs in peripheral tissues, such as adipose tissue and the prostate.[1][10] The key enzymes involved in this activation cascade include:
-
11β-hydroxysteroid dehydrogenase type 2 (HSD11B2): This enzyme, highly expressed in mineralocorticoid target tissues like the kidney, oxidizes the 11β-hydroxyl group of 11OHA4 and 11OHT to form 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (11KT), respectively.[7][8]
-
Aldo-keto reductase family 1 member C3 (AKR1C3): Also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), AKR1C3 is a crucial enzyme in androgen synthesis. It efficiently reduces the 17-keto group of 11KA4 to produce the potent androgen 11KT.[7][10] Notably, AKR1C3 exhibits a significantly higher catalytic efficiency for 11KA4 compared to the classic androgen precursor androstenedione.[11]
-
Steroid 5α-reductase (SRD5A): The SRD5A enzymes, particularly SRD5A1 and SRD5A2, are responsible for the 5α-reduction of testosterone to the more potent DHT. These enzymes can also convert 11KT to 11-ketodihydrotestosterone (11KDHT) , an androgen with potency comparable to DHT.[5][10]
The following diagram illustrates the primary synthesis pathway of 11-oxygenated androgens.
Figure 1. Simplified biosynthesis pathway of 11-oxygenated androgens.
Signaling and Biological Activity
The biological effects of 11-oxygenated androgens are mediated through their interaction with the androgen receptor.
Androgen Receptor Activation
11KT and 11KDHT are potent agonists of the human androgen receptor, with potencies comparable to testosterone and DHT, respectively.[5][12] Upon binding to the AR in the cytoplasm, these androgens induce a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus.[13] In the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulatory proteins and modulating the transcription of target genes.[13] This signaling cascade can stimulate cell growth and the expression of androgen-dependent genes.[14]
The following diagram depicts the androgen receptor signaling pathway activated by 11-ketotestosterone.
Figure 2. Androgen receptor signaling pathway activated by 11-ketotestosterone.
Quantitative Data
The following tables summarize key quantitative data related to the activity and circulating levels of 11-oxygenated androgens.
Table 1: Androgen Receptor Binding and Activation
| Compound | Binding Affinity (Ki, nM) | Receptor Activation (EC50, nM) |
| 11-Ketotestosterone (11KT) | 80.8[15] | 0.74[16] |
| 11-Ketodihydrotestosterone (11KDHT) | 20.4[3][15] | 1.35[3] |
| Testosterone (T) | 34.3[16] | 0.22[16] |
| Dihydrotestosterone (DHT) | 22.7[16] | - |
Table 2: Enzyme Kinetics
| Enzyme | Substrate | Km (µM) | Vmax/Km (Enzyme Efficiency) |
| AKR1C3 | 11-Ketoandrostenedione (11KA4) | - | 8-fold higher than for Androstenedione[10][11] |
| Androstenedione (A4) | - | - | |
| 5α-Androstanedione | - | 24-fold lower than for 11KA4[11] | |
| SRD5A1 | 11-Ketotestosterone (11KT) | 0.64[5] | Low efficiency[5] |
| Testosterone (T) | 0.55[5] | 10-fold higher than for 11KT[5] | |
| SRD5A2 | Testosterone (T) | 0.7[17] | - |
Table 3: Circulating Concentrations of 11-Oxygenated Androgens
| Population | 11OHA4 (nmol/L) | 11KA4 (nmol/L) | 11KT (nmol/L) | 11OHT (nmol/L) |
| Healthy Men | 3.37[11] | 0.76[11] | 0.44[11] | 0.57[11] |
| Healthy Women (Postmenopausal) | > DHEA[17] | - | Higher than Testosterone[17] | - |
| CRPC Patients (untreated) | 3.1 - 6.1[8] | - | 0.39 (median)[18] | 0.1 - 0.4[8] |
Clinical Significance
The resurgence of interest in 11-oxygenated androgens is largely due to their implications in several clinical conditions.
Castration-Resistant Prostate Cancer (CRPC)
In men with advanced prostate cancer, androgen deprivation therapy (ADT) is the standard of care. However, the disease often progresses to a castration-resistant state. In CRPC, the adrenal gland continues to produce 11-oxygenated androgen precursors, which are then converted to potent androgens like 11KT within the tumor microenvironment.[3][4] In fact, 11KT becomes the predominant circulating active androgen in many CRPC patients, driving continued AR signaling and tumor growth.[3][18]
Other Endocrine Disorders
Elevated levels of 11-oxygenated androgens have also been implicated in other endocrine disorders, including:
-
Congenital Adrenal Hyperplasia (CAH): A group of genetic disorders affecting adrenal steroid synthesis.
-
Polycystic Ovary Syndrome (PCOS): A common hormonal disorder among women of reproductive age.[2]
-
Cushing's Syndrome: A condition caused by prolonged exposure to high levels of cortisol.[2]
Experimental Protocols
The study of 11-oxygenated androgens relies on specialized analytical and biological assays.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate and sensitive quantification of 11-oxygenated androgens in biological matrices such as serum, plasma, and tissue extracts.[6][19][20]
General Protocol for Serum/Plasma Analysis:
-
Sample Preparation:
-
Thaw frozen serum or plasma samples on ice.
-
Spike samples with a mixture of stable isotope-labeled internal standards for each analyte to be quantified.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Extraction:
-
The supernatant can be directly analyzed or subjected to further purification using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[20]
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an LC system coupled to a triple quadrupole mass spectrometer.
-
Separate the different steroid isomers using a suitable chromatography column and gradient elution.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive electrospray ionization mode.
-
Generate a calibration curve using standards of known concentrations to calculate the concentration of each analyte in the samples.
-
The following diagram outlines a typical workflow for LC-MS/MS analysis of 11-oxygenated androgens.
Figure 3. Experimental workflow for LC-MS/MS analysis of 11-oxygenated androgens.
Androgen Receptor Transactivation Assay
This cell-based assay is used to determine the ability of a compound to activate the androgen receptor.
General Protocol:
-
Cell Culture:
-
Use a suitable cell line (e.g., prostate cancer cells like LNCaP or PC-3) that is stably or transiently co-transfected with two plasmids:
-
An expression vector for the human androgen receptor.
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.
-
-
-
Treatment:
-
Plate the cells in a multi-well plate and treat them with various concentrations of the test compound (e.g., 11KT, 11KDHT) or a vehicle control.
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for AR activation and luciferase expression.
-
-
Lysis and Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration.
-
Plot the dose-response curve and calculate the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
-
Conclusion and Future Directions
The 11-oxygenated androgens have emerged from relative obscurity to become recognized as critical players in androgen physiology and pathophysiology. Their unique adrenal origin and potent androgenic activity, particularly in the context of CRPC, have opened new avenues for research and drug development. Future studies will likely focus on further elucidating the tissue-specific regulation of their synthesis and metabolism, their precise roles in various androgen-dependent diseases, and the development of novel therapeutic strategies that target this important pathway. For researchers and drug development professionals, a thorough understanding of the biological significance of 11-oxygenated androgens is essential for advancing the fields of endocrinology and oncology.
References
- 1. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): implications for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The role of 11-oxygenated androgens in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Impaired 11β-Hydroxysteroid Dehydrogenase Type 2 Activity in Kidney Disease Disrupts 11-Oxygenated Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): Implications for castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutations in CYP11B1 gene: phenotype-genotype correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 14. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Corticosteroid 11-beta-dehydrogenase isozyme 2 - Wikipedia [en.wikipedia.org]
- 16. Mutational analysis of SRD5A2: From gene to functional kinetics in individuals with steroid 5α-reductase 2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The glucocorticoid-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 catalyzes the activation of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Role of Cytochrome P450 11B1 in the Synthesis of 11-Beta-hydroxyandrostenedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytochrome P450 11β-hydroxylase (CYP11B1) is a critical mitochondrial enzyme in the adrenal cortex, primarily known for its role in the final step of cortisol synthesis.[1][2] However, emerging research has highlighted its significant function in androgen metabolism, specifically in the synthesis of 11-oxygenated androgens.[3][4] This guide provides a comprehensive technical overview of the role of CYP11B1 in catalyzing the conversion of androstenedione (A4) to 11β-hydroxyandrostenedione (11OHA4), a key precursor in an alternative pathway to active androgens.[3] We will delve into the biochemical pathways, enzymatic kinetics, detailed experimental protocols, and the physiological significance of this reaction, presenting quantitative data and visual diagrams to facilitate a deeper understanding for research and drug development applications.
The Biochemical Pathway: Adrenal Androgen Synthesis
The synthesis of 11OHA4 is an integral part of the adrenal steroidogenesis pathway. The process begins with cholesterol and proceeds through a series of enzymatic reactions. Within the zona fasciculata and zona reticularis of the adrenal gland, CYP11B1 is expressed and carries out its crucial function.[5][6]
The primary role of CYP11B1 is to catalyze the 11β-hydroxylation of 11-deoxycortisol to produce cortisol.[2][3] However, it also acts on adrenal androgens. Androstenedione, produced from dehydroepiandrosterone (DHEA) via the action of 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2), serves as a substrate for CYP11B1.[7] The enzyme hydroxylates androstenedione at the C11 position, yielding 11OHA4.[5][7] This steroid is a major product of the adrenal glands, with its production significantly increased by adrenocorticotropic hormone (ACTH) stimulation.[3][8]
While CYP11B1 can also convert testosterone (T) to 11β-hydroxytestosterone (11OHT), the low intra-adrenal levels of testosterone mean that the vast majority of 11-oxygenated androgens originate from 11OHA4.[5][7]
Enzymatic Kinetics and Substrate Preference
Quantitative studies have demonstrated that androstenedione is a preferred substrate for CYP11B1, even over its classical substrates in the glucocorticoid pathway. The catalytic efficiency of CYP11B1 towards androstenedione is significantly higher than for testosterone, 11-deoxycortisol (S), and deoxycorticosterone (DOC).[1] This high affinity and turnover rate provide a biochemical basis for the observation that 11OHA4 is one of the major androgens produced by the adrenal gland.[1][9]
Table 1: Michaelis-Menten Kinetic Parameters for CYP11B1 Substrates
| Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |
| Androstenedione (A4) | 0.21 | 315.77 | 1503.67 |
| Testosterone (T) | Higher than A4 | Lower than A4 | Lower than A4 |
| 11-Deoxycortisol (S) | Higher than A4 | Lower than A4 | Lower than A4 |
| Deoxycorticosterone (DOC) | Higher than A4 | Lower than A4 | Lower than A4 |
| Data derived from studies in HEK-293 cells transiently transfected with CYP11B1.[1] Specific values for T, S, and DOC were not provided in the abstract but were stated to be less favorable than A4. |
The low Km value for androstenedione (0.21 μM) indicates a high binding affinity of the enzyme for this substrate.[1] Coupled with a high Vmax, the data suggests that CYP11B1 readily converts androstenedione to 11OHA4, which could potentially modulate cortisol production through substrate competition.[1][6]
Experimental Protocols
The characterization of CYP11B1's activity on androstenedione has been achieved through various in vitro experimental setups.
In Vitro Assay for CYP11B1 Activity
This protocol describes a common method to determine the kinetic parameters of CYP11B1.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) or COS-1 cells are cultured in appropriate media.[1][8]
-
Cells are transiently transfected with an expression vector containing the human CYP11B1 gene.[1]
-
Co-transfection with vectors for the necessary mitochondrial redox partners, adrenodoxin and adrenodoxin reductase, is performed to ensure proper electron transfer for CYP11B1 activity.[1][10]
-
-
Substrate Incubation:
-
Transfected cells are incubated with varying concentrations of androstenedione (e.g., 0.2 µM to 5 µM).[1]
-
The incubation is carried out for a specified time period in a controlled environment (e.g., 37°C, 5% CO2).
-
-
Steroid Extraction and Analysis:
-
Following incubation, the reaction is stopped, and steroids are extracted from the cell media using an organic solvent like ethyl acetate.
-
The extracted steroids are dried and reconstituted in a suitable solvent for analysis.
-
Quantification of the product, 11OHA4, and the remaining substrate, androstenedione, is performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[11]
-
-
Data Analysis:
-
Progress curves are generated from the quantified data.
-
The Michaelis-Menten equation is used to fit the data and determine the kinetic parameters, Km and Vmax.[1]
-
Assay for Downstream Metabolism
To study the subsequent metabolism of 11OHA4, similar cell-based assays are used, but with cells expressing other key enzymes like 11β-hydroxysteroid dehydrogenases (11βHSD1 and 11βHSD2) or steroid 5α-reductases.[8][11] For instance, Chinese hamster ovary (CHO) cells or prostate cancer cell lines (LNCaP) are transfected to express the enzyme of interest and then incubated with 11OHA4.[11] The products, such as 11-ketoandrostenedione (11KA4) or 11β-hydroxy-5α-androstanedione, are then quantified.[8][11]
Downstream Metabolism of 11-Beta-hydroxyandrostenedione
11OHA4 is not an endpoint but a precursor to other potent androgens. Its metabolism occurs primarily in peripheral tissues.[4][5]
-
Conversion to 11-ketoandrostenedione (11KA4): The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) catalyzes the oxidation of the 11β-hydroxyl group of 11OHA4, converting it to 11KA4.[8][12] Conversely, 11βHSD1 can catalyze the reverse reaction.[8][12]
-
Conversion to 11-ketotestosterone (11KT): 11KA4 is then converted to the potent androgen 11KT by enzymes with 17β-hydroxysteroid dehydrogenase activity, such as aldo-keto reductase 1C3 (AKR1C3).[7] This conversion is a prerequisite for androgenic activity, as 11OHA4 itself is not a substrate for AKR1C3.[7]
Physiological and Pathophysiological Significance
The synthesis of 11OHA4 by CYP11B1 is of considerable physiological importance. The resulting 11-oxygenated androgens, particularly 11KT and its 5α-reduced metabolite 11-keto-dihydrotestosterone (11KDHT), are potent agonists of the human androgen receptor, with potencies similar to testosterone and dihydrotestosterone, respectively.[3][5] In contrast, 11OHA4 and 11KA4 exhibit minimal direct androgenic activity.[1][5]
This pathway is particularly relevant in conditions of androgen excess:
-
Congenital Adrenal Hyperplasia (CAH): In 21-hydroxylase deficiency (21OHD), the most common form of CAH, precursors are shunted towards androgen production. This leads to increased levels of androstenedione and subsequently, a significant elevation in 11OHA4 and downstream 11-oxygenated androgens, which are now recognized as important markers of virilization in this condition.[3][6][13]
-
Polycystic Ovary Syndrome (PCOS): A significant portion of circulating androgens in women with PCOS can be 11-oxygenated androgens, highlighting the contribution of this adrenal pathway to hyperandrogenism.[3]
Conclusion
CYP11B1 plays a pivotal and previously underappreciated role in adrenal androgen synthesis. Its high catalytic efficiency for converting androstenedione to 11β-hydroxyandrostenedione establishes this reaction as a key control point in the production of 11-oxygenated androgens.[1][6] Understanding the kinetics, regulation, and downstream metabolism of this pathway is crucial for researchers and drug development professionals. The insights gained can inform the development of novel diagnostic markers for androgen excess disorders and potentially lead to new therapeutic strategies targeting the activity of CYP11B1 and other enzymes in this pathway.
References
- 1. Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP11B1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Monogenic Disorders of Adrenal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. 11β-hydroxyandrostenedione, the product of androstenedione metabolism in the adrenal, is metabolized in LNCaP cells by 5α-reductase yielding 11β-hydroxy-5α-androstanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function [mdpi.com]
- 13. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of 11-Beta-hydroxyandrostenedione in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of androgen signaling in prostate cancer is evolving, with a growing recognition of the significant role played by adrenal-derived androgens. Among these, 11-beta-hydroxyandrostenedione (11OHA4) has emerged as a crucial precursor to potent androgens that can drive prostate cancer progression, particularly in the castration-resistant state (CRPC).[1][2][3] This technical guide provides a comprehensive overview of the current understanding of 11OHA4's role in prostate cancer, focusing on its metabolism, the biological activity of its derivatives, and the experimental methodologies used to investigate these processes.
11OHA4 is an adrenal C19 steroid that serves as a substrate for a series of enzymatic conversions within prostate cancer cells, leading to the formation of highly active androgens such as 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT).[1][4] These 11-oxygenated androgens can bind to and activate the androgen receptor (AR), a key driver of prostate cancer growth and survival, with potencies comparable to or even exceeding that of testosterone.[2][4][5] This guide will delve into the metabolic pathways, summarize key quantitative data, provide detailed experimental protocols, and visualize the intricate signaling and experimental workflows.
Data Presentation
Quantitative Analysis of 11-Oxygenated Androgens
The following tables summarize the concentrations of 11OHA4 and its key metabolites in prostate cancer patient plasma and tissue, as well as the androgenic activity of these compounds.
Table 1: Concentrations of 11-Oxygenated Androgens in Prostate Cancer Patients [1]
| Steroid | Concentration in Plasma (nM) | Concentration in Prostate Cancer Tissue (ng/g) |
| 11OHA4 | ≈ 230 - 440 | 13 - 37.5 |
| 11KT | ≈ 250 - 390 | 13 - 37.5 |
| 11KDHT | ≈ 19 | 13 - 37.5 |
| DHT | < 0.14 | - |
Table 2: Androgen Receptor Activation by 11-Oxygenated Androgens [2][5][6]
| Steroid | Cell Line/System | EC50 (nM) for AR Activation |
| Testosterone | Wild-Type AR | 0.22 |
| 11-Ketotestosterone (11KT) | Wild-Type AR | 0.74 |
| 11-Ketotestosterone (11KT) | AR H875Y Mutant | 0.15 |
| 11-Ketotestosterone (11KT) | AR L702H Mutant | 35.8 |
| 11β-Hydroxytestosterone (11OHT) | AR H875Y Mutant | 0.4 |
| Cortisol | AR L702H Mutant | 29.1 |
| Prednisolone | AR L702H Mutant | 48 |
Table 3: Metabolism of 11OHA4 in Prostate Cell Lines [1]
| Cell Line | Initial 11OHA4 | % Metabolized | Key Metabolites |
| LNCaP (Prostate Cancer) | 1 µM | 80% | 11-ketoandrostenedione (11KA4), 11-ketotestosterone (11KT) |
| PNT2 (Normal Prostate Epithelium) | 1 µM | 20% | 11-ketoandrostenedione (11KA4), 11-ketodihydrotestosterone (11KDHT), 11β-hydroxy-5α-androstanedione (11OH-5αDIONE) |
Experimental Protocols
Cell Culture for Steroid Metabolism Studies
Objective: To culture prostate cancer (LNCaP) and normal prostate epithelial (PNT2) cells for subsequent steroid metabolism and androgen receptor activation assays.
Materials:
-
LNCaP and PNT2 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Maintain LNCaP and PNT2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For steroid metabolism experiments, seed the cells in appropriate culture plates and allow them to reach 70-80% confluency.
-
Prior to steroid treatment, replace the growth medium with a serum-free medium for 24 hours to minimize the influence of exogenous steroids.
Steroid Conversion Assay
Objective: To determine the metabolic fate of 11OHA4 in prostate cell lines.
Materials:
-
Cultured LNCaP or PNT2 cells
-
11-Beta-hydroxyandrostenedione (11OHA4)
-
Serum-free cell culture medium
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE) for steroid extraction
-
Internal standards for mass spectrometry (e.g., deuterated steroids)
Protocol:
-
To the serum-starved cells, add fresh serum-free medium containing 11OHA4 at a final concentration of 1 µM.
-
Incubate the cells for a defined period (e.g., 24, 48 hours).
-
Collect the cell culture medium.
-
Perform a liquid-liquid extraction of the steroids from the medium using an appropriate organic solvent like MTBE.
-
Evaporate the organic solvent and reconstitute the steroid extract in a suitable solvent for analysis.
-
Analyze the steroid metabolites using Ultra-Performance Convergence Chromatography Tandem Mass Spectrometry (UPC2-MS/MS).
UPC2-MS/MS Quantification of Steroids
Objective: To separate and quantify 11OHA4 and its metabolites.
Instrumentation:
-
Waters ACQUITY UPC2 System
-
Waters Xevo TQ-S Mass Spectrometer
Chromatographic Conditions (example):
-
Column: Acquity UPC2 Trefoil AMY1 (3.0 x 150 mm, 2.5 µm)
-
Mobile Phase A: CO2
-
Mobile Phase B: Methanol/Acetonitrile mixture
-
Gradient: A suitable gradient to separate the steroids of interest.
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-product ion transitions for each steroid and internal standard.
Androgen Receptor (AR) Transactivation Assay
Objective: To assess the ability of 11OHA4 metabolites to activate the androgen receptor.
Materials:
-
Prostate cancer cell line (e.g., LNCaP or a suitable reporter cell line)
-
Luciferase reporter plasmid containing androgen response elements (AREs)
-
Transfection reagent
-
11-oxygenated androgens (e.g., 11KT, 11KDHT) and control androgens (e.g., DHT)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
After 24 hours, replace the medium with a serum-free medium containing various concentrations of the test steroids (e.g., 0.01 nM to 1000 nM).
-
Incubate for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
Determine the EC50 value for each steroid.
Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression
Objective: To measure the expression of AR target genes in response to treatment with 11-oxygenated androgens.
Materials:
-
LNCaP cells
-
11-Ketotestosterone (11KT) and Dihydrotestosterone (DHT)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for AR target genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Treat LNCaP cells with 1 nM or 10 nM of 11KT or DHT for 24 hours.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.[4][7]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Metabolic conversion of 11OHA4 to potent AR agonists and subsequent signaling.
Caption: Workflow for analyzing 11OHA4 metabolism in prostate cancer cells.
References
- 1. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of 11-oxygenated androgens in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of 11-oxygenated androgens in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor mutations modulate activation by 11-oxygenated androgens and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.eur.nl [pure.eur.nl]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 11-Beta-hydroxyandrostenedione using 11-Beta-hydroxyandrostenedione-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 11-Beta-hydroxyandrostenedione (11-OHA4) in human serum. The method utilizes a stable isotope-labeled internal standard, 11-Beta-hydroxyandrostenedione-d4, to ensure high accuracy and precision, making it suitable for clinical research applications in endocrinology, particularly in the study of adrenal and gonadal disorders. The protocol includes a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for reliable quantification.
Introduction
11-Beta-hydroxyandrostenedione (11-OHA4) is an adrenal-derived C19 steroid that is gaining interest as a potential biomarker in the diagnosis and management of disorders involving androgen excess, such as congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).[1][2] Accurate measurement of 11-OHA4 is crucial for understanding its physiological and pathophysiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays.[3]
The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable LC-MS/MS quantification. It effectively compensates for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the measurement.[4] This application note provides a detailed protocol for the quantification of 11-OHA4 in human serum using this compound as an internal standard.
Adrenal Androgen Biosynthesis Pathway
The following diagram illustrates the adrenal androgen biosynthesis pathway, highlighting the position of 11-Beta-hydroxyandrostenedione. This pathway shows the conversion of cholesterol through various enzymatic steps to produce key androgens. 11-OHA4 is synthesized from androstenedione by the enzyme CYP11B1, which is primarily expressed in the adrenal gland.
Figure 1. Adrenal androgen biosynthesis pathway.
Experimental Protocol
This protocol is based on established methods for the analysis of 11-oxygenated androgens in human serum.[1][5]
Materials and Reagents
-
11-Beta-hydroxyandrostenedione (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium fluoride (LC-MS grade)
-
Human serum (steroid-free or characterized)
-
Zinc sulfate solution (50 g/L)
Sample Preparation: Protein Precipitation and Online Solid-Phase Extraction (SPE)
The following workflow diagram outlines the sample preparation and analysis process.
Figure 2. Experimental workflow for 11-OHA4 analysis.
Procedure:
-
Sample Thawing: Thaw serum samples at room temperature.
-
Internal Standard Spiking: To 100 µL of serum, calibrator, or quality control sample, add the this compound internal standard solution.
-
Protein Precipitation: Add 100 µL of zinc sulfate solution (50 g/L) followed by 100 µL of acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 1,700 g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a 96-well plate for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the liquid chromatography and mass spectrometry conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC HSS SB C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.2 mmol/L Ammonium fluoride in Water/Methanol (97/3, v/v) |
| Mobile Phase B | 0.2 mmol/L Ammonium fluoride in Water/Methanol (3/97, v/v) |
| Flow Rate | 0.45 mL/min |
| Gradient | 3-minute ramp from 50% to 70% Mobile Phase B |
| Column Temperature | 35 °C |
| Injection Volume | 75 µL |
| Total Run Time | ~6.6 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Optimized for system (e.g., 3.0 kV) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 11-Beta-hydroxyandrostenedione | 303.2 | 285.2 (Quantifier) | 100 | 15 |
| 303.2 | 121.1 (Qualifier) | 100 | 25 | |
| This compound (IS) | 307.2 | 289.2 | 100 | 15 |
(Note: MRM transitions and collision energies should be optimized for the specific instrument used.)
Method Performance
The method performance characteristics are summarized in the following tables, based on published data for similar assays.[1][6]
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.8 - 33 nmol/L |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 320 pmol/L |
| Intra-assay Precision (CV%) | 2% - 7% |
| Inter-assay Precision (CV%) | 2% - 7% |
| Recovery | 100% - 114% |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of 11-Beta-hydroxyandrostenedione in human serum. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for research studies investigating the role of 11-oxygenated androgens in various physiological and pathological conditions. The simple sample preparation and rapid analysis time allow for high-throughput screening in a clinical research setting.
References
- 1. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling [mdpi.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 11-Beta-Hydroxyandrostenedione in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of 11-Beta-hydroxyandrostenedione (11β-OHA4) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 11β-OHA4 is an adrenal-derived C19 steroid that serves as a precursor to potent androgens such as 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT).[1][2] Accurate measurement of 11β-OHA4 is crucial for understanding its role in various physiological and pathological conditions, including congenital adrenal hyperplasia, polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer.[3][4] The protocol described herein provides a comprehensive workflow from sample preparation to data acquisition and analysis, suitable for researchers, scientists, and drug development professionals.
Introduction
11-oxygenated androgens (11-OAs) are increasingly recognized as significant contributors to the overall androgen pool.[5] Unlike canonical androgens produced in the gonads, 11-OAs are primarily synthesized in the adrenal glands.[6][7] 11β-hydroxyandrostenedione (11β-OHA4) is a key intermediate in the biosynthesis of other 11-oxygenated androgens.[1][8] Its quantification is essential for elucidating the metabolic pathways and clinical relevance of these adrenal-derived steroids.[3][9] Mass spectrometry-based methods offer superior specificity and sensitivity compared to traditional immunoassays for steroid analysis.[10] This protocol outlines a validated LC-MS/MS method for the reliable measurement of 11β-OHA4 in human plasma.
Experimental Protocols
Materials and Reagents
-
11β-Hydroxyandrostenedione (11β-OHA4) analytical standard
-
11β-Hydroxy-[1,2,4,19-¹³C₄]androstenedione (11β-OHA4-¹³C₄) or other suitable stable isotope-labeled internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium fluoride
-
Formic acid
-
Human plasma (K₂EDTA)
-
Supported Liquid Extraction (SLE) cartridges or plates
-
Methyl tert-butyl ether (MTBE)
Equipment
-
Liquid chromatograph (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S micro, SCIEX Triple Quad™ 6500+)
-
Analytical column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)
-
Automated liquid handler (optional)
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation: Supported Liquid Extraction (SLE)
-
Sample Thawing: Thaw plasma samples at room temperature. Vortex mix for 10 seconds.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of internal standard solution (e.g., 11β-OHA4-¹³C₄ in methanol). Vortex mix.
-
Sample Loading: Load the spiked plasma onto the SLE cartridge/plate and apply a gentle vacuum or positive pressure to load the sample onto the sorbent.
-
Elution: Elute the analytes with an appropriate organic solvent such as methyl tert-butyl ether (MTBE).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water). Vortex mix and transfer to an autosampler vial for analysis.
Liquid Chromatography
-
Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid or 0.2 mM ammonium fluoride in water.[11][12]
-
Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid or methanol.[11][12]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 3.0 | 70 |
| 3.1 | 98 |
| 4.0 | 98 |
| 4.1 | 30 |
| 5.0 | 30 |
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 1.0 - 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500 - 600°C[11]
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 11β-OHA4 | User Determined | User Determined | User Determined |
| 11β-OHA4-IS | User Determined | User Determined | User Determined |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation
Table 1: Method Performance Characteristics for 11β-OHA4 Quantification
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 320 pmol/L | [7] |
| Calibration Curve Range | 0.83 - 331 nmol/L | [7] |
| Intra-assay Precision (%CV) | 2 - 7% | [7] |
| Inter-assay Precision (%CV) | < 15% | [7] |
| Recovery | 100 - 114% | [7] |
Table 2: Reported Concentrations of 11β-OHA4 in Human Plasma
| Population | Mean Concentration (nmol/L) | Reference |
| Women undergoing IVF | 3.2 | [13] |
| Prostate Cancer Patients | 230 - 440 (Total) | [2] |
| Women with PCOS | Higher than controls | [14] |
Mandatory Visualization
Caption: Experimental workflow for the quantification of 11β-hydroxyandrostenedione.
Caption: Biosynthesis and metabolism of 11β-hydroxyandrostenedione.[1][5][6]
Discussion
The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of 11β-OHA4 in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described sample preparation using supported liquid extraction is amenable to high-throughput automation. It is important to note that non-enzymatic conversion of cortisol and cortisone to 11β-OHA4 and 11-ketoandrostenedione, respectively, can be a source of analytical error.[10] Therefore, prompt sample processing and appropriate storage conditions are critical for accurate results.[10] This method can be readily adapted for use in various research settings to further investigate the role of 11β-OHA4 and the broader 11-oxygenated androgen pathway in human health and disease.
References
- 1. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxyandrostenedione: Downstream metabolism by 11βHSD, 17βHSD and SRD5A produces novel substrates in familiar pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And 11-ketotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 11-Hydroxy-Androsterone | Rupa Health [rupahealth.com]
- 7. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11β-hydroxyandrostenedione returns to the steroid arena: biosynthesis, metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Artifactual elevations of 11β-hydroxyandrostenedione and 11-ketoandrostenedione in mass spectrometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. The determination of 11 beta-hydroxyandrostenedione in human follicular fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 11 beta-hydroxyandrostenedione in plasma, follicular fluid, and granulosa cells of women with normal and polycystic ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 11-Beta-hydroxyandrostenedione-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary application of 11-Beta-hydroxyandrostenedione-d4 (11β-OHA4-d4) in pharmacokinetic and metabolic research. The predominant use of this deuterated steroid is as an internal standard for the accurate quantification of endogenous 11-Beta-hydroxyandrostenedione (11β-OHA4) and related androgens in biological matrices using isotope dilution mass spectrometry.
Introduction to 11-Beta-hydroxyandrostenedione and the Role of Deuterated Analogs
11-Beta-hydroxyandrostenedione (11β-OHA4) is an adrenal-derived C19 steroid that serves as a precursor to potent androgens such as 11-ketotestosterone and 11-ketodihydrotestosterone.[1] The study of its metabolism and plasma concentrations is crucial for understanding various endocrine conditions, including congenital adrenal hyperplasia and polycystic ovary syndrome, as well as in the context of prostate cancer.[2][3]
Pharmacokinetic studies are essential for elucidating the absorption, distribution, metabolism, and excretion (ADME) of endogenous and exogenous compounds. The use of stable isotope-labeled internal standards, such as 11β-OHA4-d4, is the gold standard in quantitative bioanalysis using mass spectrometry.[4][5][6] These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This allows for precise quantification by correcting for variations in sample preparation, extraction efficiency, and instrument response.[5][6]
Primary Application: Internal Standard in Isotope Dilution Mass Spectrometry
The principal application of 11β-OHA4-d4 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) methods for the quantification of 11β-OHA4.[7][8] This technique, known as isotope dilution mass spectrometry, provides high accuracy and precision, making it suitable for clinical and research applications.
Experimental Workflow for Quantification of 11β-OHA4 in Human Plasma
The following diagram illustrates a typical workflow for the quantification of 11β-OHA4 in a biological sample using 11β-OHA4-d4 as an internal standard.
Caption: Quantification workflow of 11β-OHA4 using its deuterated internal standard.
Experimental Protocols
The following protocols are based on established methodologies for the quantification of androgens using isotope dilution mass spectrometry.
Protocol 1: Simultaneous Quantification of Androstenedione, 11β-OHA4, and Testosterone in Human Plasma by GC-MS
This protocol is adapted from a study by Yokokawa et al. (2009).[7] While the original study used a carbon-13 labeled internal standard for 11β-OHA4, 11β-OHA4-d4 can be used analogously.
a. Materials and Reagents:
-
Human plasma
-
This compound (internal standard)
-
Androstenedione, 11-Beta-hydroxyandrostenedione, Testosterone (analytical standards)
-
Organic solvents (e.g., hexane, diethyl ether)
-
Derivatizing agent (e.g., Pentafluoropropionic anhydride)
-
GC-MS system
b. Sample Preparation:
-
Pipette a known volume of human plasma (e.g., 1 mL) into a glass tube.
-
Add a known amount of 11β-OHA4-d4 and other relevant internal standards.
-
Perform liquid-liquid extraction with an organic solvent mixture (e.g., hexane/diethyl ether).
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract and perform derivatization to improve volatility and chromatographic properties for GC-MS analysis.
c. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for steroid separation.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific ions for the analyte and the internal standard.
d. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of prepared standards against their known concentrations.
-
Determine the concentration of the analyte in the plasma sample by interpolating its peak area ratio on the calibration curve.
Protocol 2: Quantification of 11-Oxygenated Androgens in Human Serum by LC-MS/MS
This is a general protocol based on common practices for steroid analysis using LC-MS/MS.
a. Materials and Reagents:
-
Human serum
-
This compound (internal standard)
-
Analytical standards of 11-oxygenated androgens
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
b. Sample Preparation:
-
To a 200 µL serum sample, add 10 µL of the internal standard working solution (containing 11β-OHA4-d4).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable mobile phase for injection.
c. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and methanol or acetonitrile.
-
Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 11β-OHA4 and 11β-OHA4-d4.
d. Data Analysis:
-
Process the data using the instrument's software to obtain peak areas for the analyte and internal standard.
-
Calculate the peak area ratio.
-
Quantify the analyte concentration using a calibration curve prepared in a surrogate matrix (e.g., stripped serum).
Data Presentation
The following tables summarize typical performance characteristics of an assay for 11β-OHA4 using a stable isotope-labeled internal standard, based on published data.[7]
Table 1: Assay Performance Characteristics for 11β-OHA4 Quantification
| Parameter | Value |
| Linearity Range | 0.56 - 3.19 ng/mL |
| Correlation Coefficient (r) | > 0.999 |
| Limit of Detection (LOD) | 5 pg per injection |
| Intra-day Precision (RSD) | < 5.3% |
| Inter-day Precision (RSD) | < 5.3% |
| Accuracy (Relative Error) | -3.1% to 2.4% |
Metabolic Pathways of 11-Beta-hydroxyandrostenedione
Understanding the metabolic fate of 11β-OHA4 is critical for interpreting pharmacokinetic data. The following diagram illustrates the key metabolic conversions of 11β-OHA4.
Caption: Key enzymes in the metabolic conversion of 11β-OHA4.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of its endogenous counterpart in biological fluids. Its primary application as an internal standard in isotope dilution mass spectrometry is fundamental for reliable pharmacokinetic and metabolic studies of adrenal androgens. The protocols and data presented herein provide a framework for researchers to develop and validate robust analytical methods for advancing our understanding of androgen physiology and pathology.
References
- 1. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And 11-ketotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. Simultaneous determination of androstenedione, 11beta-hydroxyandrostenedione, and testosterone in human plasma by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Profiling 11-Oxygenated Steroids using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent research has highlighted the significant role of 11-oxygenated androgens in various physiological and pathophysiological conditions, including polycystic ovary syndrome (PCOS) and congenital adrenal hyperplasia (CAH).[1] These steroids, such as 11-ketotestosterone (11-KT), 11-hydroxyandrostenedione (11-OHA4), 11-ketoandrostenedione (11-KA4), and 11-hydroxytestosterone (11-OHT), are now considered crucial biomarkers for understanding androgen excess disorders.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the accurate and sensitive quantification of these compounds in biological matrices.[2] This document provides a detailed methodology for the development and validation of an LC-MS/MS method for the comprehensive profiling of 11-oxygenated steroids in human serum or saliva.
Signaling Pathway of 11-Oxygenated Androgen Synthesis
The synthesis of 11-oxygenated androgens primarily occurs in the adrenal glands and involves the enzyme cytochrome P450 11β-hydroxylase (CYP11B1).[3] This pathway contributes significantly to the circulating pool of androgens.
Caption: Simplified overview of the 11-oxygenated androgen synthesis pathway.
Experimental Workflow
A robust and reproducible workflow is essential for accurate steroid profiling. The following diagram outlines the key steps from sample collection to data analysis.
Caption: High-level experimental workflow for LC-MS/MS analysis of 11-oxygenated steroids.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analytes. Both Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE) are effective methods.
Protocol 1: Supported Liquid Extraction (SLE) for Saliva [1]
-
Sample Collection: Collect saliva samples and store at -20°C until analysis.
-
Internal Standard Spiking: Add an internal standard solution (containing deuterated analogs of the target steroids) to each saliva sample.
-
Extraction: Load the samples onto an SLE cartridge.
-
Elution: Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solution compatible with the LC mobile phase.
Protocol 2: Online Solid Phase Extraction (SPE) for Serum [4][2][5]
-
Sample Collection: Collect serum samples and store at -80°C.
-
Protein Precipitation: Precipitate proteins by adding a suitable organic solvent (e.g., methanol) containing internal standards.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Online SPE: Inject the supernatant onto an online SPE system coupled to the LC-MS/MS. The SPE cartridge traps the analytes while salts and other interferences are washed away.
-
Elution: The analytes are then eluted from the SPE cartridge directly onto the analytical LC column.
Liquid Chromatography
Chromatographic separation is crucial for resolving isomeric and isobaric steroids.
| Parameter | Recommended Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Analytical Column | Reversed-phase C18 or similar (e.g., Waters T3)[1] |
| Column Temperature | 40-50°C |
| Mobile Phase A | Water with a modifier (e.g., 0.1% formic acid or ammonium fluoride)[1] |
| Mobile Phase B | Methanol or acetonitrile with a modifier[1] |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 5 - 20 µL |
| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the steroids. |
Mass Spectrometry
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the selectivity and sensitivity required for accurate quantification.
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters TQXS, Thermo Scientific TSQ Quantiva)[1][6] |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Ion Source Temperature | 120 - 150°C |
| Desolvation Temperature | 400 - 550°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following tables summarize key quantitative parameters for the analysis of 11-oxygenated steroids.
Table 1: Mass Spectrometry Transitions for 11-Oxygenated Steroids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 11-Ketoandrostenedione (11-KA4) | 301.2 | 109.1 | 25 |
| 11-Ketotestosterone (11-KT) | 303.2 | 121.1 | 22 |
| 11β-Hydroxyandrostenedione (11-OHA4) | 303.2 | 285.2 | 15 |
| 11β-Hydroxytestosterone (11-OHT) | 305.2 | 121.1 | 20 |
Note: These values are illustrative and should be optimized for the specific instrument used.
Table 2: Method Performance Characteristics [2][7]
| Analyte | LLOQ (pmol/L) | Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) |
| 11-KA4 | 63 | 102 - 115 | 2 - 13 | 2 - 13 |
| 11-KT | 100 | 85 - 105 | 2 - 15 | 2 - 15 |
| 11-OHA4 | 320 | 100 - 114 | 2 - 7 | 2 - 7 |
| 11-OHT | 83 | 99 - 117 | 2 - 10 | 2 - 10 |
Data Analysis and Interpretation
-
Data Acquisition: Acquire data using the instrument-specific software.
-
Peak Integration: Integrate the chromatographic peaks for each analyte and internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Review and Reporting: Review the quality control samples to ensure the validity of the analytical run and report the final concentrations.
Conclusion
This application note provides a comprehensive and detailed protocol for the development and implementation of an LC-MS/MS method for the profiling of 11-oxygenated steroids. The described methodologies, from sample preparation to data analysis, offer a robust framework for researchers and clinicians to accurately quantify these important biomarkers. The high sensitivity and specificity of this method will facilitate further investigation into the role of 11-oxygenated androgens in health and disease, and aid in the development of novel diagnostic and therapeutic strategies.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. mdpi.com [mdpi.com]
- 3. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. ijms-vol-24-pages-539-inclusion-of-11-oxygenated-androgens-in-a-clinical-routine-lc-ms-ms-setup-for-steroid-hormone-profiling - Ask this paper | Bohrium [bohrium.com]
Application Notes & Protocols: Steroid Extraction from Serum for 11-Beta-hydroxyandrostenedione (11-OHA4) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
11-Beta-hydroxyandrostenedione (11-OHA4) is an adrenal-derived C19 steroid that is gaining recognition as a significant biomarker in the assessment of hyperandrogenism and other endocrine disorders.[1] Accurate quantification of 11-OHA4 in serum is crucial for clinical research and diagnostics. This document provides detailed protocols for the extraction of 11-OHA4 from human serum using Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high recovery and reproducibility for reliable quantification.
I. Quantitative Data Summary
The following tables summarize the performance characteristics of various extraction and analytical methods for 11-Beta-hydroxyandrostenedione and other relevant steroids from serum, as reported in recent literature.
Table 1: Performance of Supported Liquid Extraction (SLE) followed by LC-MS/MS
| Analyte | Recovery Rate (%) | Lower Limit of Quantification (LLOQ) | Linearity (r²) | Reference |
| 11-OHA4 | 95.3 - 111.6% | 0.25 nmol/L | >0.99 | [2] |
| Testosterone | >75% | 5 pg/mL | >0.99 | [3] |
| Androstenedione | >75% | 5 pg/mL | >0.99 | [3] |
| 17-OH Progesterone | >75% | 5 pg/mL | >0.99 | [3] |
Table 2: Performance of Solid-Phase Extraction (SPE) followed by LC-MS/MS
| Analyte | Recovery Rate (%) | Lower Limit of Quantification (LLOQ) | Linearity (r²) | Reference |
| 11-OHA4 | 100 - 114% | 320 pmol/L | >0.999 | [4] |
| Androstenedione | 42 - 95% | 1 pg/mL | Not Reported | [5] |
| Testosterone | 42 - 95% | 2 pg/mL | Not Reported | [5] |
| 11-deoxycortisol | 42 - 95% | 5 pg/mL | Not Reported | [5] |
Table 3: Performance of GC-MS Method
| Analyte | Detection Limit (per injection) | Linearity Range (ng/mL) | Inter-assay RSD (%) | Reference |
| 11-OHA4 | 5 pg | 0.56 - 3.19 | < 5.3% | [6] |
| Androstenedione | 1 pg | 0.22 - 2.80 | < 5.3% | [6] |
| Testosterone | 1 pg | 2.05 - 10.3 | < 5.3% | [6] |
II. Experimental Protocols
Protocol 1: Supported Liquid Extraction (SLE) followed by LC-MS/MS
This protocol is adapted from methodologies demonstrating high recovery and efficiency for steroid panels.[2][3][7]
1. Materials and Reagents:
-
Human serum samples
-
ISOLUTE® SLE+ plates/columns
-
Internal Standard (IS) solution (e.g., deuterated 11-OHA4)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
96-well collection plates
-
Plate sealer
-
Centrifuge
-
Nitrogen evaporator
2. Sample Pre-treatment:
-
Allow serum samples to thaw completely at room temperature.
-
Vortex samples for 10 seconds.
-
To 200 µL of serum, add an appropriate volume of the internal standard solution.
-
Vortex the mixture for 10 seconds.
3. Supported Liquid Extraction:
-
Load the pre-treated serum samples onto the ISOLUTE® SLE+ plate.
-
Apply a brief pulse of vacuum or positive pressure to initiate the flow of the sample into the sorbent.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes by adding 900 µL of ethyl acetate to each well.
-
Allow the solvent to flow under gravity for 5 minutes.
-
Apply a second aliquot of 900 µL of ethyl acetate and allow it to flow for another 5 minutes.
-
Apply a final brief pulse of vacuum or positive pressure to elute any remaining solvent.
4. Eluate Processing:
-
Place the 96-well collection plate in a nitrogen evaporator and dry the eluate at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 methanol:water).
-
Seal the plate and vortex for 30 seconds.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) followed by LC-MS/MS
This protocol is based on established methods for the extraction of a broad panel of steroids from serum.[5]
1. Materials and Reagents:
-
Human serum samples
-
Thermo Scientific™ SOLAµ™ HRP 96-well SPE plate
-
Internal Standard (IS) solution (e.g., deuterated 11-OHA4)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
96-well collection plates
-
Plate sealer
-
Centrifuge
-
Nitrogen evaporator (optional, as this method aims to avoid evaporation)
2. Sample Pre-treatment:
-
Allow serum samples to thaw completely at room temperature.
-
Vortex samples for 10 seconds.
-
In a separate 96-well plate, mix 100 µL of serum with an appropriate volume of internal standard, 100 µL of water, and 50 µL of methanol.
3. Solid-Phase Extraction:
-
Load the entire pre-treated sample mixture directly onto the SOLAµ HRP SPE plate. No pre-conditioning of the SPE plate is required.[5]
-
Wash the wells with 200 µL of 30% methanol.
-
Elute the steroids with two aliquots of 25 µL of methanol into a clean 96-well collection plate.[5]
4. Eluate Processing:
-
Dilute the eluate with 50 µL of water.
-
Seal the plate and vortex for 30 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
III. Visualizations
Experimental Workflow
Caption: Experimental workflow for steroid extraction and analysis.
Biosynthetic Pathway of 11-Beta-hydroxyandrostenedione
Caption: Biosynthesis of 11-Beta-hydroxyandrostenedione and its metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 11β-hydroxyandrostenedione returns to the steroid arena: biosynthesis, metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 11β-Hydroxyandrostenedione: Downstream metabolism by 11βHSD, 17βHSD and SRD5A produces novel substrates in familiar pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Analysis of 11-Oxygenated Androgens in Clinical Laboratories: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of androgen research is expanding with the growing recognition of 11-oxygenated androgens as significant contributors to the total androgen pool, particularly in women and in specific pathological conditions such as congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).[1][2][3][4][5] These adrenal-derived C19 steroids, including 11β-hydroxyandrostenedione (11OHA4), 11-ketoandrostenedione (11KA4), 11β-hydroxytestosterone (11OHT), and 11-ketotestosterone (11KT), play crucial roles in both health and disease.[1][2][3][4] Unlike classic androgens, their levels do not significantly decline with age, making 11KT the most abundant potent androgen in postmenopausal women.[1] The clinical relevance of these compounds necessitates robust, high-throughput analytical methods for their accurate quantification in clinical laboratories. This document provides detailed application notes and protocols for the high-throughput analysis of 11-oxygenated androgens using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific analytical technique.[6][7][8]
Signaling Pathway of 11-Oxygenated Androgens
The biosynthesis of 11-oxygenated androgens originates in the adrenal cortex.[1][2][5] The key enzyme, cytochrome P450 11β-hydroxylase (CYP11B1), catalyzes the 11β-hydroxylation of androstenedione to produce 11OHA4.[1][2] This precursor is then released into circulation and can be converted to other 11-oxygenated androgens in peripheral tissues.[1] The potent androgen, 11KT, and its 5α-reduced metabolite, 11-ketodihydrotestosterone (11KDHT), are powerful agonists of the human androgen receptor, with potencies similar to testosterone and dihydrotestosterone (DHT), respectively.[2][3]
Caption: Biosynthesis pathway of 11-oxygenated androgens.
High-Throughput LC-MS/MS Analysis: Experimental Workflow
The following diagram outlines a typical high-throughput workflow for the analysis of 11-oxygenated androgens in serum or plasma samples. This workflow is designed for rapid sample processing and analysis, making it suitable for clinical laboratory settings.[6][7][8][9]
Caption: A streamlined workflow for high-throughput analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated high-throughput LC-MS/MS methods for the analysis of 11-oxygenated androgens.
Table 1: Method Performance Characteristics
| Analyte | Lower Limit of Quantification (LLOQ) (pmol/L) | Recovery (%) | Inter-assay CV (%) | Intra-assay CV (%) | Reference |
| 11-Ketoandrostenedione (11KA4) | 63 | 102 - 115 | 2 - 13 | 2 - 13 | [6][7] |
| 11-Ketotestosterone (11KT) | 100 | 85 - 105 | 2 - 15 | 2 - 15 | [6][7] |
| 11β-Hydroxyandrostenedione (11OHA4) | 320 | 100 - 114 | 2 - 7 | 2 - 7 | [6][7] |
| 11β-Hydroxytestosterone (11OHT) | 83 | 99 - 117 | 2 - 10 | 2 - 10 | [6][7] |
Table 2: Circulating Concentrations in Healthy Adults (nmol/L)
| Androgen | Men (Mean ± SEM or Median [Range]) | Women (Mean ± SEM or Median [Range]) | Reference |
| 11-Ketotestosterone (11KT) | 0.440 (Median) | Equal to or higher than testosterone | [1][10] |
| 11β-Hydroxyandrostenedione (11OHA4) | 3.37 (Median) | 4 - 9 (Range) | [10][11] |
| 11-Ketoandrostenedione (11KA4) | 0.764 (Median) | - | [10] |
| 11β-Hydroxytestosterone (11OHT) | 0.567 (Median) | - | [10] |
| Testosterone | 24.5 (Median) | - | [10] |
Note: Concentrations can vary based on the specific study population and analytical method used.
Experimental Protocols
Protocol 1: High-Throughput Serum/Plasma Sample Preparation
This protocol is adapted from a method utilizing simple protein precipitation, suitable for high-throughput analysis.[6][7][8][9]
Materials:
-
Serum or plasma samples
-
Internal standard solution (containing deuterated analogs of the analytes)
-
Zinc sulfate heptahydrate solution (e.g., 0.1 M in water)
-
Methanol
-
96-well collection plates
-
Centrifuge capable of holding 96-well plates
Procedure:
-
Pipette 100 µL of serum or plasma into each well of a 96-well plate.
-
Add the internal standard solution to each sample.
-
Add 200 µL of a precipitation solution (e.g., a mixture of zinc sulfate and methanol) to each well.
-
Seal the plate and vortex for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Protocol 2: Online SPE-LC-MS/MS Analysis
This protocol describes a general method for the rapid and automated analysis of the prepared samples. Specific parameters will need to be optimized for the instrument used.[6][7][8][9]
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with an online SPE module.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
SPE Cartridge: A suitable reversed-phase material (e.g., C18).
-
Analytical Column: A reversed-phase column suitable for steroid separation (e.g., a C18 or phenyl-hexyl column).
-
Mobile Phase A: Water with a modifier (e.g., 0.2 mM ammonium fluoride) to enhance ionization.[12]
-
Mobile Phase B: Methanol with a modifier (e.g., 0.2 mM ammonium fluoride).[12]
-
Gradient: A fast gradient elution to separate the analytes of interest in a short run time (e.g., total run time of 6-7 minutes).[6][7]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized for the instrument in use.
-
Source Parameters: Optimize source temperature, gas flows, and voltages to achieve maximal signal intensity for the target analytes.
Conclusion
The high-throughput analysis of 11-oxygenated androgens by LC-MS/MS is a powerful tool for clinical research and diagnostics. The methods described provide the necessary sensitivity, specificity, and throughput for routine clinical laboratory use.[6][7][8] The continued investigation into the roles of these androgens in various physiological and pathological states will further underscore the importance of their accurate measurement.[2][3][4] These application notes and protocols offer a solid foundation for laboratories looking to establish or enhance their capabilities in the analysis of this emerging class of steroid hormones.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Clinical Significance of 11-Oxygenated Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of 11-oxygenated androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 11-Hydroxy-Androsterone | Rupa Health [rupahealth.com]
- 6. mdpi.com [mdpi.com]
- 7. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes and Protocols for the Derivatization of 11-Beta-hydroxyandrostenedione for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 11-Beta-hydroxyandrostenedione (11-β-OH-A4) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The derivatization is a critical step to increase the volatility and thermal stability of steroids, enabling their successful separation and detection by GC-MS.[1] Two primary methods are detailed: a two-step methoximation and silylation protocol, and a single-step pentafluoropropionic (PFP) derivatization.
Introduction to Derivatization for Steroid Analysis
Steroids, including 11-β-hydroxyandrostenedione, are often not sufficiently volatile or thermally stable for direct GC-MS analysis. Derivatization is a chemical modification process that converts the analytes into more suitable forms for GC-MS. This process typically targets active hydrogen atoms in functional groups such as hydroxyl and keto groups. The resulting derivatives exhibit increased volatility, improved chromatographic peak shape, and enhanced mass spectral characteristics.
Derivatization Strategies for 11-Beta-hydroxyandrostenedione
Two effective derivatization strategies for 11-β-hydroxyandrostenedione are presented:
-
Methoximation followed by Silylation (TMS Derivatization): This is a widely used two-step method for the comprehensive derivatization of steroids. Methoximation protects the keto groups, preventing the formation of multiple derivatives from a single compound due to tautomerization. Silylation then targets the hydroxyl groups, replacing the active hydrogen with a trimethylsilyl (TMS) group. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common silylating agent.[2][3]
-
Pentafluoropropionic (PFP) Derivatization: This method utilizes pentafluoropropionic anhydride (PFPA) to derivatize hydroxyl groups. PFP derivatives are often used to enhance the sensitivity of detection, particularly in negative chemical ionization (NCI) mode, due to the presence of electronegative fluorine atoms.
Quantitative Data Summary
The following tables summarize the quantitative data for the derivatization and analysis of 11-β-hydroxyandrostenedione using the PFP derivatization method as reported in the literature.
Table 1: Performance Characteristics of the PFP Derivatization GC-MS Method for 11-β-hydroxyandrostenedione
| Parameter | Value | Reference |
| Detection Limit (on-column) | 5 pg (S/N ratio = 5.0) | [4] |
| Linearity Range | 0.56 to 3.19 ng/mL | [4] |
| Correlation Coefficient (r) | 0.9996 | [4] |
| Inter-assay Relative Standard Deviation (R.S.D.) | < 5.3% | [4] |
Data obtained from a study on the simultaneous determination of androstenedione, 11β-hydroxyandrostenedione, and testosterone in human plasma.[4]
Experimental Protocols
Protocol 1: Methoximation and Silylation (TMS Derivatization)
This protocol is a general procedure for the derivatization of steroids and can be adapted for 11-β-hydroxyandrostenedione.
Materials:
-
Dried extract of 11-β-hydroxyandrostenedione
-
Methoxyamine hydrochloride solution in pyridine (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Reacti-Vials™ or other suitable glass reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Methoximation:
-
Ensure the sample extract containing 11-β-hydroxyandrostenedione is completely dry.
-
Add 50 µL of methoxyamine hydrochloride solution in pyridine to the dried extract.
-
Vortex the vial for 30 seconds to ensure complete dissolution.
-
Incubate the mixture at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
To the cooled methoxime derivative, add 100 µL of MSTFA (with 1% TMCS).
-
Vortex the vial for 30 seconds.
-
Incubate the mixture at 80°C for 30 minutes.[2]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Protocol 2: Pentafluoropropionic (PFP) Derivatization
This protocol is based on a validated method for the simultaneous analysis of androgens, including 11-β-hydroxyandrostenedione.[4]
Materials:
-
Dried extract of 11-β-hydroxyandrostenedione
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Reacti-Vials™ or other suitable glass reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Derivatization:
-
Ensure the sample extract containing 11-β-hydroxyandrostenedione is completely dry.
-
Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried extract.
-
Vortex the vial for 30 seconds.
-
Incubate the mixture at 65°C for 30 minutes.
-
After incubation, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.
-
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized 11-β-hydroxyandrostenedione. Optimization may be required based on the specific instrument and column used.
Table 2: Suggested GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 180°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Scan Mode | Full Scan (m/z 50-650) or Selected Ion Monitoring (SIM) for targeted analysis |
Visualizations
Caption: General workflow for the derivatization and GC-MS analysis of 11-β-hydroxyandrostenedione.
Caption: Two-step methoximation and silylation (TMS) derivatization of 11-β-hydroxyandrostenedione.
Caption: Single-step pentafluoropropionic (PFP) derivatization of 11-β-hydroxyandrostenedione.
References
- 1. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of androstenedione, 11beta-hydroxyandrostenedione, and testosterone in human plasma by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for 11-Beta-hydroxyandrostenedione-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) detection of 11-Beta-hydroxyandrostenedione-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting LC-MS/MS parameters for this compound analysis?
A1: While optimal parameters must be determined empirically in your laboratory, the following table provides a good starting point for method development based on published literature. Note that 11-Beta-hydroxyandrostenedione (11-OHA4) is structurally similar to other 11-oxygenated androgens, and methods for these can be adapted.
Table 1: Recommended Starting LC-MS/MS Parameters for 11-Oxygenated Androgens.
| Parameter | Recommendation |
|---|---|
| Liquid Chromatography | |
| Column | Reversed-phase C18 or PFP (e.g., 100 mm x 2.1 mm, 2.6 µm)[1] |
| Mobile Phase A | Deionized water with 0.1% formic acid or 0.2 mM ammonium fluoride[1][2][3] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid or 0.2 mM ammonium fluoride[1][2][3] |
| Flow Rate | 0.3 - 0.5 mL/min[1][4] |
| Column Temperature | 35 - 45 °C[2][4] |
| Injection Volume | 5 - 20 µL[4] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[1][2] |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 2 for examples. These must be optimized for your specific instrument. |
| Collision Energy | Analyte-dependent, requires optimization. |
| Dwell Time | 50 - 100 ms |
Q2: Which Multiple Reaction Monitoring (MRM) transitions are recommended for this compound?
A2: Specific MRM transitions for the deuterated internal standard (d4) will need to be determined based on the precursor ion mass, which is 4 Da higher than the unlabeled analyte. First, optimize the transitions for the native 11-Beta-hydroxyandrostenedione. The precursor ion ([M+H]⁺) for the unlabeled compound is m/z 303.2. Common product ions result from neutral losses of water (H₂O) and other characteristic fragments.
Table 2: Example MRM Transitions for Unlabeled 11-Oxygenated Androgens.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| 11β-hydroxyandrostenedione | 303.2 | 285.2 | 15-25 |
| 109.1 | 20-30 | ||
| 11-ketoandrostenedione | 301.2 | 121.1 | 20-30 |
| 97.1 | 25-35 | ||
| 11-ketotestosterone | 303.2 | 109.1 | 20-30 |
| 97.1 | 25-35 |
Note: These values are illustrative and require optimization on your specific mass spectrometer. For this compound, the precursor ion would be approximately m/z 307.2. The product ions may or may not retain the deuterium labels, depending on the fragmentation pattern. It is crucial to perform an infusion of the d4 standard to determine the optimal precursor and product ions.
Q3: What are the best practices for sample preparation when analyzing this compound in biological matrices like serum or plasma?
A3: A robust sample preparation protocol is critical for removing interferences and ensuring accurate quantification. The most common approaches are protein precipitation (PPT) followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][4][5][6]
Experimental Protocol: Sample Preparation using Protein Precipitation and Liquid-Liquid Extraction
-
Sample Aliquoting : To 200 µL of serum or plasma, add the this compound internal standard.
-
Protein Precipitation : Add 400 µL of cold acetonitrile to precipitate proteins.[5] Vortex for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction : Add a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[5] Vortex thoroughly for 5 minutes to extract the analytes into the organic phase.
-
Phase Separation : Centrifuge to ensure complete separation of the aqueous and organic layers.
-
Drying : Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-60°C).[1] Be aware that prolonged exposure to high temperatures can lead to degradation or non-enzymatic conversion of other steroids into 11-oxygenated androgens.[7]
-
Reconstitution : Reconstitute the dried extract in the initial mobile phase composition (e.g., 100 µL of 50:50 methanol:water).[4] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Troubleshooting Guide
Problem 1: Poor Peak Shape or Tailing for this compound
-
Possible Cause: Secondary interactions with the column, inappropriate mobile phase pH, or column degradation.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Ensure the mobile phase contains an appropriate modifier like formic acid or ammonium fluoride to improve peak shape.[1][2][3]
-
Column Health: Check the column's performance with a standard. If performance has degraded, try flushing or replacing the column.
-
pH Adjustment: The pH of the mobile phase can affect the ionization state of the analyte. Experiment with slight adjustments to the modifier concentration.
-
Problem 2: Low Signal Intensity or High Lower Limit of Quantification (LLOQ)
-
Possible Cause: Inefficient ionization, matrix effects (ion suppression), or suboptimal MS parameters.
-
Troubleshooting Steps:
-
Ion Source Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flows, and temperature.
-
Evaluate Matrix Effects: Prepare a post-extraction spiked sample and compare the signal to a neat standard of the same concentration. A significant decrease in signal indicates ion suppression.[8][9] To mitigate this, improve sample cleanup, adjust the chromatographic gradient to separate the analyte from interfering compounds, or consider a different ionization technique (e.g., APCI instead of ESI).[1][2]
-
MRM Transition Optimization: Ensure you are using the most intense and specific MRM transitions. Re-optimize the precursor and product ions and the collision energy.
-
Problem 3: Inconsistent or Non-reproducible Results
-
Possible Cause: Analyte instability, sample preparation variability, or carryover from previous injections.
-
Troubleshooting Steps:
-
Analyte Stability: 11-oxygenated androgens can be formed non-enzymatically from cortisol and cortisone, especially at room temperature or higher.[7] Process samples promptly and keep them cool. It has been shown that 11-ketotestosterone concentrations can increase in unseparated blood samples over time.[10][11]
-
Internal Standard Use: Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction recovery.[12]
-
Carryover Check: Inject a blank solvent sample after a high-concentration standard or sample. If the analyte peak is present in the blank, modify the autosampler wash method by using a stronger solvent or increasing the wash volume and duration.[13]
-
Problem 4: Chromatographic Shift Between 11-Beta-hydroxyandrostenedione and its d4-Internal Standard
-
Possible Cause: This is a known phenomenon with deuterated internal standards, often referred to as an "isotope effect," where the deuterated compound may elute slightly earlier than the unlabeled analyte in reversed-phase chromatography.[14][15][16]
-
Troubleshooting Steps:
-
Acknowledge and Integrate: This small shift is often acceptable as long as it is consistent and does not cause co-elution with an interference. Ensure your integration method correctly captures both peaks.
-
Chromatographic Optimization: While it may not be possible to eliminate the shift entirely, adjusting the gradient steepness or mobile phase composition might alter the separation.
-
Consider a ¹³C-labeled standard: If the chromatographic shift poses a significant issue for quantification, using a ¹³C-labeled internal standard is a potential solution as it is less prone to this effect.[15][16]
-
Visualizations
References
- 1. synnovis.co.uk [synnovis.co.uk]
- 2. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. medrxiv.org [medrxiv.org]
- 7. Artifactual elevations of 11β-hydroxyandrostenedione and 11-ketoandrostenedione in mass spectrometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. myadlm.org [myadlm.org]
- 10. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And 11-ketotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. zefsci.com [zefsci.com]
- 14. researchgate.net [researchgate.net]
- 15. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 16. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Non-Enzymatic Conversion of Cortisol to 11-Beta-Hydroxyandrostenedione
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the non-enzymatic conversion of cortisol to 11-Beta-hydroxyandrostenedione (11-OHA4), a common artifact that can compromise experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the non-enzymatic conversion of cortisol to 11-OHA4?
The non-enzymatic conversion of cortisol to 11-beta-hydroxyandrostenedione (11-OHA4) is a chemical degradation process where the side-chain of the cortisol molecule is cleaved, resulting in the formation of 11-OHA4. This is not a biologically mediated process and can occur spontaneously under certain laboratory conditions, leading to artificially elevated levels of 11-OHA4 in analytical measurements.[1]
Q2: Why is it important to prevent this conversion?
Q3: What are the primary factors that promote this non-enzymatic conversion?
The primary factors that promote the non-enzymatic conversion of cortisol to 11-OHA4 are elevated temperature and the physical state of the sample. The conversion is observed at ambient temperature and 37°C, but not at -20°C.[1] The phenomenon is significantly amplified in dried steroid extracts.[1]
Q4: At what temperatures is cortisol stable?
Cortisol in centrifuged saliva samples is stable for up to 3 months at 5°C and for at least one year at -20°C or -80°C.[2] Long-term storage at room temperature is not recommended due to degradation.[2] In whole blood, cortisol is stable for nearly 3 days at room temperature or refrigerated, particularly when an anticoagulant is used.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high levels of 11-OHA4 in LC-MS/MS analysis. | Non-enzymatic conversion of cortisol during sample processing. | Review sample handling procedures. Ensure that dried extracts are reconstituted promptly on ice.[1] Analyze a cortisol standard that has been subjected to the same processing steps to check for conversion. |
| Inconsistent cortisol concentrations in stored samples. | Improper storage temperature. | Store samples at appropriate temperatures. For long-term storage, -20°C or -80°C is recommended.[2] Avoid repeated freeze-thaw cycles, although some studies suggest cortisol is stable for up to four cycles.[2] |
| High variability in results between different batches of samples. | Differences in sample processing time or temperature exposure. | Standardize all sample processing steps, including incubation times and temperatures. Process all samples in a given experiment under identical conditions. |
Quantitative Data Summary
The following table summarizes the effect of temperature on the stability of cortisol and the formation of 11-OHA4.
| Condition | Effect on Cortisol/11-OHA4 | Reference |
| Storage at ambient temperature or 37°C | Promotes non-enzymatic conversion of cortisol to 11-OHA4. | [1] |
| Storage at -20°C | No significant non-enzymatic conversion observed. | [1] |
| Dried steroid extracts at ambient temperature | Amplified conversion, with up to a 50-fold increase in 11-OHA4 peak area. | [1] |
| Storage of centrifuged saliva at 5°C | Cortisol is stable for up to 3 months. | [2] |
| Storage of centrifuged saliva at -20°C or -80°C | Cortisol is stable for at least one year. | [2] |
| Storage of whole blood (with anticoagulant) at room temperature or 4°C | Cortisol is stable for up to 62 hours. | [3] |
Experimental Protocols
Protocol 1: Evaluation of Cortisol Stability in a Given Matrix
Objective: To determine the stability of cortisol in a specific biological matrix under different storage conditions.
Materials:
-
Biological matrix of interest (e.g., serum, plasma, saliva)
-
Cortisol standard of known concentration
-
Storage vials
-
Incubators/refrigerators/freezers set to desired temperatures (e.g., 37°C, room temperature, 4°C, -20°C, -80°C)
Methodology:
-
Spike the biological matrix with a known concentration of cortisol.
-
Aliquot the spiked matrix into multiple storage vials.
-
Store the aliquots at the different selected temperatures.
-
At specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1, 3, 6, 12 months), retrieve a set of aliquots from each temperature.
-
Immediately process the samples for cortisol and 11-OHA4 analysis using a validated LC-MS/MS method.
-
Compare the measured concentrations of cortisol and 11-OHA4 at each time point and temperature to the baseline (time 0) to assess degradation and conversion.
Protocol 2: Minimizing Non-Enzymatic Conversion During Sample Preparation
Objective: To establish a sample preparation workflow that minimizes the artificial generation of 11-OHA4 from cortisol.
Materials:
-
Samples containing cortisol
-
Extraction solvent (e.g., methyl tert-butyl ether)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
-
Ice bath
-
LC-MS/MS system
Methodology:
-
Perform liquid-liquid or solid-phase extraction of steroids from the sample.
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
Crucial Step: Immediately place the dried extract tubes in an ice bath.
-
Add the reconstitution solvent (pre-chilled on ice) to the tubes while they are still in the ice bath.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial (preferably chilled) for immediate LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for steroid analysis with key prevention steps.
Caption: Non-enzymatic conversion of cortisol to 11-OHA4.
References
- 1. Artifactual elevations of 11β-hydroxyandrostenedione and 11-ketoandrostenedione in mass spectrometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term stability of salivary cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 11-Beta-hydroxyandrostenedione in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity for the quantification of 11-Beta-hydroxyandrostenedione (11-OHA4) in plasma.
Frequently Asked Questions (FAQs)
Q1: What is 11-Beta-hydroxyandrostenedione (11-OHA4) and why is its accurate quantification important?
A1: 11β-hydroxyandrostenedione (11-OHA4) is a steroid hormone produced primarily in the adrenal glands.[1][2] It is a key intermediate in the biosynthesis of potent 11-oxygenated androgens, such as 11-ketotestosterone (11KT).[2][3] Accurate quantification of 11-OHA4 is crucial for understanding adrenal androgen production and its role in various conditions, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer.[2][4][5]
Q2: What are the main challenges in accurately quantifying 11-OHA4 in plasma?
A2: The primary challenges include its relatively low circulating concentrations, potential for interference from other structurally similar steroids, and the risk of artificial formation during sample processing. A significant issue is the non-enzymatic conversion of cortisol to 11-OHA4, which can lead to falsely elevated results.[6]
Q3: What is the most sensitive and specific method for 11-OHA4 quantification?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying 11-OHA4 due to its high sensitivity, specificity, and accuracy compared to immunoassays.[6][7] Modern LC-MS/MS methods can achieve lower limits of quantification (LLOQs) well below endogenous ranges.[8]
Q4: What are typical concentration ranges for 11-OHA4 in human plasma?
A4: While ranges can vary between laboratories and populations, one study reported a mean plasma concentration of 3.2 nmol/L in women undergoing in vitro fertilization.[9] Another validated LC-MS/MS method presented a linearity range between 0.8 and 33 nmol/L for 11-OHA4.[8]
Q5: How can I improve the sensitivity of my LC-MS/MS method for 11-OHA4?
A5: Several strategies can enhance sensitivity, including:
-
Online Solid-Phase Extraction (SPE): This automates sample clean-up and concentration, leading to improved signal-to-noise ratios.[8][10]
-
Derivatization: Chemical derivatization can improve the ionization efficiency of steroids, though it adds an extra step to the workflow.[11]
-
Optimized Ionization: Using additives like ammonium fluoride in the mobile phase can enhance ionization.[8][10]
-
Advanced Mass Spectrometry Techniques: Utilizing scheduled Multiple Reaction Monitoring (sMRM) can increase dwell time for low-concentration analytes.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of 11-OHA4 in plasma using LC-MS/MS.
Sample Handling and Preparation
-
Q: My measured 11-OHA4 concentrations are unexpectedly high. What could be the cause?
-
A: A likely cause is the non-enzymatic conversion of cortisol, which is present at much higher concentrations in plasma, to 11-OHA4. This can occur at ambient temperatures or when dried steroid extracts are not promptly reconstituted.[6] To mitigate this, process samples on ice and reconstitute dried extracts immediately at low temperatures.[6]
-
-
Q: I'm observing poor recovery of 11-OHA4 after sample extraction. What can I do?
-
A: Poor recovery can result from an inefficient extraction method. For plasma, a simple protein precipitation followed by online solid-phase extraction (SPE) is a robust and high-throughput approach.[8][10] If using liquid-liquid extraction (LLE), ensure the solvent choice and extraction conditions are optimized for steroid recovery.
-
-
Q: My samples are hemolyzed or lipemic. Can I still use them?
Chromatography and Mass Spectrometry
-
Q: I am seeing peak tailing or splitting for my 11-OHA4 peak. What are the potential causes?
-
A: Peak shape issues can arise from several factors:
-
Column Contamination: A buildup of matrix components on the column frit or head can cause peak distortion. Flushing the column or using an in-line filter can help.[13]
-
Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can lead to peak splitting.[13]
-
Secondary Interactions: Some peaks may tail due to secondary interactions with the stationary phase.[13] Ensure the mobile phase pH is appropriate for the column chemistry.
-
-
-
Q: The signal for 11-OHA4 is noisy and the baseline is high. How can I improve this?
-
A: A high baseline and noise can be due to insufficient sample clean-up, leading to matrix effects. Incorporating a more rigorous sample preparation method, such as SPE, can significantly improve the cleanliness of the extract.[14] Also, ensure that the mass spectrometer is properly tuned and calibrated.
-
-
Q: I'm having trouble with the fragmentation of 11-OHA4 in the mass spectrometer. What are the expected fragments?
-
A: While specific MRM transitions will depend on the instrument and ionization mode, the fragmentation of steroids typically involves the loss of water molecules and cleavage of the steroid backbone. For androstenedione and its derivatives, common fragmentation patterns involve the core C19 steroid structure.[15] It is recommended to optimize the collision energy for the specific precursor ion to obtain the most intense and stable product ions.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS and GC-MS methods for 11-OHA4 quantification.
Table 1: LC-MS/MS Method Performance
| Parameter | Method 1[8] | Method 2[16] (Androstenedione) |
| Platform | Online-SPE-LC-MS/MS | LC-MS/MS |
| Sample Volume | 100 µL | 50 µL |
| Linearity Range | 0.8 - 33 nmol/L | 0.25 - N/A nmol/L |
| LLOQ | < 0.83 nmol/L (Spiked Calibrator) | 0.25 nmol/L |
| LOD | 32 pmol/L | N/A |
| Recovery | 85% - 117% | N/A |
| Run Time | 6.6 min | 5.5 min |
Table 2: GC-MS Method Performance for 11-OHA4[17]
| Parameter | Value |
| Platform | GC-MS with PFP derivatization |
| Detection Limit | 5 pg per injection (S/N ratio=5.0) |
| Linearity Range | 0.56 - 3.19 ng/mL |
| Inter-assay RSD | < 5.3% |
Experimental Protocols
Detailed Methodology for a Sensitive Online-SPE-LC-MS/MS Method for 11-OHA4 Quantification (Adapted from[8][10])
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma, calibrator, or quality control sample into a 96-well plate.
-
Add an internal standard solution.
-
Add a precipitation agent (e.g., acetonitrile or zinc sulfate solution[16]).
-
Mix thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for injection into the LC-MS/MS system.
-
-
Online Solid-Phase Extraction (SPE):
-
The supernatant is loaded onto an online SPE column for automated sample clean-up and concentration.
-
A washing step is performed to remove interfering substances.
-
The retained analytes are then eluted from the SPE column and transferred to the analytical column.
-
-
Liquid Chromatography (LC):
-
Use a suitable reversed-phase analytical column (e.g., C18) for the separation of steroids.
-
Employ a gradient elution with a mobile phase consisting of, for example, water with a modifier (like ammonium fluoride) and an organic solvent (like methanol or acetonitrile).
-
A fast chromatographic separation is desirable for high-throughput analysis.[8]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode for androgens.
-
Optimize the MS parameters, including ion source settings and collision energies for the specific MRM transitions of 11-OHA4 and its internal standard.
-
Acquire data using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of 11-OHA4 in the plasma samples from the calibration curve using a weighted linear regression.
-
Visualizations
Caption: Biosynthesis and metabolism of 11-Beta-hydroxyandrostenedione (11-OHA4).
Caption: General experimental workflow for plasma 11-OHA4 quantification.
References
- 1. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Significance of 11-Oxygenated Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 11-Hydroxy-Androsterone | Rupa Health [rupahealth.com]
- 5. labcorp.com [labcorp.com]
- 6. Artifactual elevations of 11β-hydroxyandrostenedione and 11-ketoandrostenedione in mass spectrometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the biosynthesis and metabolism of 11β-hydroxyandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The determination of 11 beta-hydroxyandrostenedione in human follicular fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Prep & Processing | VUMC Analytical Services Core [vumc.org]
- 13. agilent.com [agilent.com]
- 14. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
- 17. Simultaneous determination of androstenedione, 11beta-hydroxyandrostenedione, and testosterone in human plasma by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 11-Beta-hydroxyandrostenedione-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of 11-Beta-hydroxyandrostenedione-d4 (11β-OHA4-d4), particularly focusing on mitigating matrix effects in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1] In the context of this compound analysis, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2] For instance, phospholipids are a common cause of ion suppression in plasma and serum samples.[3] One study observed a 50% loss in signal intensity for 11β-hydroxyandrostenedione (11-OHA4) in serum samples due to matrix effects.[3][4]
Q2: My this compound internal standard is not adequately compensating for matrix effects. What could be the cause?
A2: While stable isotope-labeled internal standards like this compound are the gold standard for correcting matrix effects, they may not always provide perfect compensation.[5][6] This phenomenon, known as differential matrix effects, can occur if there is a slight chromatographic separation between the analyte and its deuterated internal standard.[6] If the native analyte and the d4-internal standard elute at slightly different times into a region of fluctuating ion suppression, they will be affected differently, leading to inaccurate results.[6]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for 11-Beta-hydroxyandrostenedione analysis?
A3: Several sample preparation strategies can effectively reduce matrix interference:
-
Supported Liquid Extraction (SLE): This technique has been shown to result in negligible matrix effects for the analysis of 11-oxygenated androgens, including 11-OHA4.[7]
-
Online Solid-Phase Extraction (SPE): When combined with a simple protein precipitation step, online SPE is a high-throughput method that can effectively clean up samples.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE is a common and effective method for reducing matrix effects in steroid analysis.[8][9][10]
-
Protein Precipitation (PP): While a simpler method, it may be less effective at removing interfering compounds compared to SPE or LLE.[11]
Q4: Can I simply dilute my sample to reduce matrix effects?
A4: Sample dilution can be a straightforward approach to reduce matrix effects, but its feasibility depends on the concentration of 11-Beta-hydroxyandrostenedione in your samples and the sensitivity of your LC-MS/MS instrument.[12] This method is only suitable if the diluted analyte concentration remains well above the lower limit of quantification (LLOQ) of your assay.[10]
Q5: Are there any specific stability concerns for 11-Beta-hydroxyandrostenedione during sample handling and storage?
A5: Yes, pre-analytical sample stability is crucial. One study found that significant increases in 11-OHA4 concentrations were observed after 12 hours when whole blood samples were stored at 20°C prior to centrifugation.[7] Therefore, it is recommended to process and freeze samples promptly after collection.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[13] |
| Inappropriate Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[13] |
| Column Void | A void at the head of the column can cause peak splitting. Reverse flush the column at a low flow rate or replace it.[13] |
| Matrix Overload | Dilute the sample or use a more effective sample cleanup method to reduce the amount of matrix components being injected. |
Issue 2: Inconsistent or Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Extraction | Optimize the sample preparation method. For example, in LLE, adjust the pH of the aqueous phase to ensure the analyte is uncharged. For SPE, test different sorbents and elution solvents.[8] |
| Analyte Instability | Ensure samples are processed and stored under appropriate conditions to prevent degradation. For 11-OHA4, prompt separation of serum/plasma from cells is recommended.[7] |
| Suboptimal LC Conditions | Review and optimize the mobile phase composition, gradient, and flow rate to ensure proper elution and separation of the analyte. |
Issue 3: High Signal-to-Noise Ratio or Baseline Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity solvents and additives. Filter all mobile phases before use. |
| Dirty Mass Spectrometer Ion Source | Clean the ion source components according to the manufacturer's instructions. |
| Leak in the LC System | Check for leaks at all fittings and connections. A fluctuating baseline can indicate a leak. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of 11-oxygenated androgens, providing insights into the effectiveness of different analytical approaches.
Table 1: Comparison of Matrix Effects and Recovery for 11β-hydroxyandrostenedione (11-OHA4) with Different Sample Preparation Methods
| Sample Preparation Method | Matrix | Matrix Effect | Recovery (%) | Reference |
| Supported Liquid Extraction (SLE) | Serum | Negligible | 95.3 - 111.6 | [7] |
| Online SPE after Protein Precipitation | Serum | 50% Ion Suppression | 85 - 117 | [3][4] |
| Liquid-Liquid Extraction (LLE) with Derivatization | Plasma/Serum | Not explicitly quantified, but method validated to FDA criteria | High (>75%) | [4][10] |
Table 2: LC-MS/MS Method Performance for 11β-hydroxyandrostenedione (11-OHA4)
| Parameter | Value | Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 nmol/L | Serum | [7] |
| Lower Limit of Quantification (LLOQ) | 32 pmol/L | Serum | [3] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL (free), 20 pg/mL (total) | Plasma/Serum | [10] |
| Intra-assay Imprecision (%CV) | < 7.9 | Serum | [7] |
| Inter-assay Imprecision (%CV) | < 5.3 | Serum | [7] |
Experimental Protocols
Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)
This protocol is based on the methodology described by Hawley et al. (2020).[7]
-
Internal Standard Addition: To 100 µL of serum sample, add the isotopically labeled internal standard for this compound.
-
Sample Loading: Load the sample onto a supported liquid extraction plate/cartridge and allow it to absorb for 5 minutes.
-
Elution: Elute the analytes using an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Online SPE-LC-MS/MS Analysis
This protocol is adapted from the method by Hunter et al. (2022).[3][4]
-
Protein Precipitation: Precipitate proteins in the serum sample by adding a suitable organic solvent (e.g., acetonitrile) containing the internal standards.
-
Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Online SPE: Inject the supernatant onto an online SPE column for further cleanup and concentration of the analytes.
-
LC Separation: Elute the analytes from the SPE column onto an analytical column for chromatographic separation.
-
MS/MS Detection: Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Visualizations
Caption: A general experimental workflow for the analysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. myadlm.org [myadlm.org]
- 7. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A quantitative analysis of total and free 11-oxygenated androgens and its application to human serum and plasma specimens using liquid-chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Technical Support Center: Refinement of Steroid Extraction Methods to Minimize Degradation
Welcome to the technical support center for steroid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing steroid degradation during extraction and to troubleshoot common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of steroid degradation during extraction?
A1: Steroid degradation during extraction can be attributed to several factors:
-
Chemical Instability: Steroids can be sensitive to harsh chemical conditions. Exposure to strong acids or alkalis can lead to hydrolysis of ester groups or other chemical rearrangements.[1]
-
Oxidation: Some steroids are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions, as well as by the presence of oxidizing agents in the solvents.
-
Enzymatic Activity: If not properly inactivated, enzymes present in the biological matrix (e.g., esterases, oxidoreductases) can continue to metabolize steroids after sample collection.
-
Microbial Degradation: Contamination of samples with microorganisms can lead to the alteration of steroid profiles, especially if samples are not stored correctly.[2][3][4]
-
Thermal Stress: High temperatures used during solvent evaporation steps can cause degradation of thermally labile steroids.
Q2: How can I minimize steroid degradation during sample collection and storage?
A2: Proper handling and storage from the outset are critical:
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Rapid Processing: Process samples as quickly as possible after collection. Keep them on ice to slow down enzymatic activity.
-
Anticoagulants and Preservatives: For blood samples, the choice of anticoagulant can be important. For urine samples, preservatives like sodium azide can inhibit microbial growth, though their compatibility with the subsequent analysis must be verified.[3]
-
Correct Storage Temperature: For short-term storage, refrigeration at 4°C is often acceptable. For long-term storage, freezing at -20°C or -80°C is recommended to preserve steroid integrity.[5]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of certain steroids and should be avoided.
Q3: What are the most common methods for steroid extraction, and which is better?
A3: The two most prevalent methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The "better" method depends on the specific application, the steroid of interest, the sample matrix, and the available resources.
-
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the steroid from the aqueous sample into an immiscible organic solvent. It is versatile but can be labor-intensive and prone to emulsion formation.
-
Solid-Phase Extraction (SPE): In SPE, the steroid is retained on a solid sorbent in a cartridge or plate while the sample matrix is washed away. The steroid is then eluted with a small volume of solvent. SPE is often more amenable to automation, can provide cleaner extracts, and generally has higher reproducibility than LLE.
Troubleshooting Guides
Low Steroid Recovery
Problem: You are experiencing consistently low recovery of your target steroid after extraction.
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | For LLE, ensure vigorous mixing (vortexing) for a sufficient duration to allow for efficient partitioning of the steroid into the organic phase. For SPE, ensure the chosen sorbent has a high affinity for your steroid of interest. |
| Suboptimal pH | The pH of the sample can affect the charge state of some steroids and their solubility in the extraction solvent. Adjust the pH of the sample to ensure the steroid is in a neutral form for efficient extraction with nonpolar solvents.[6][7] |
| Solvent Polarity Mismatch | The polarity of the extraction solvent should be appropriate for the steroid being extracted. For LLE, consider using a solvent with a different polarity. For SPE, ensure the wash and elution solvents are of the correct strength to retain and then elute the analyte. |
| Degradation during Extraction | Steroids may be degrading due to harsh pH conditions, reactive solvent impurities, or exposure to light and high temperatures. Use high-purity solvents, protect samples from light, and use gentle heating for solvent evaporation. |
| Incomplete Elution (SPE) | The elution solvent may not be strong enough to desorb the steroid from the SPE sorbent. Increase the volume or the elution strength of the solvent. Consider using a different elution solvent. |
| Sample Overload (SPE) | The amount of sample or analyte loaded onto the SPE cartridge may exceed its binding capacity. Reduce the sample volume or use a cartridge with a larger sorbent mass. |
High Variability in Results
Problem: You are observing significant variability in steroid concentrations between replicate samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Ensure all samples are treated identically from collection to analysis. Standardize all incubation times, temperatures, and mixing steps. |
| Emulsion Formation (LLE) | Emulsions can lead to inconsistent recovery of the organic phase. To break emulsions, try adding salt to the aqueous phase, centrifuging the sample, or filtering through a glass wool plug. Supported Liquid Extraction (SLE) is an alternative that avoids emulsion formation. |
| Inconsistent SPE Cartridge Performance | Ensure SPE cartridges are from the same lot and are not expired. Inconsistent packing of the sorbent can lead to variable flow rates and recoveries. |
| Variable Solvent Evaporation | Inconsistent drying of the final extract can lead to variability. Ensure all samples are dried to completion and reconstituted in the same volume of solvent. Avoid excessively high temperatures during evaporation.[8] |
| Matrix Effects in Final Analysis (e.g., LC-MS/MS) | Co-eluting matrix components can suppress or enhance the ionization of the target steroid, leading to variability. Improve the cleanup of your extraction method or optimize your chromatographic separation. |
Data Presentation: Comparison of Extraction Methods
The choice of extraction method can significantly impact recovery rates. Below is a summary of reported recovery data for different steroid extraction techniques.
| Extraction Method | Steroid Class | Matrix | Reported Recovery Range (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Androgens & Estrogens | Serum | 93 - 110 | [9] |
| Solid-Phase Extraction (SPE) | Estrogens | Water | 80.5 - 109.4 | [10] |
| Supported Liquid Extraction (SLE) | Androgens & Estrogens | Serum | Not explicitly stated, but method deemed effective | [11] |
| HybridSPE®-Phospholipid | Various Steroids | Plasma | Excellent analyte recovery reported | [12] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Steroids from Plasma/Serum
This protocol is a general guideline and may require optimization for specific steroids.
Materials:
-
Plasma or serum sample
-
Internal standard solution (a stable isotope-labeled version of the analyte is recommended)
-
Extraction solvent (e.g., ethyl acetate, diethyl ether, or a mixture like hexane:ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solvent (compatible with the analytical instrument)
Procedure:
-
Thaw plasma/serum samples on ice.
-
Pipette a known volume of the sample (e.g., 500 µL) into a glass tube.
-
Add a known amount of internal standard solution.
-
Add the extraction solvent at a solvent-to-sample ratio of at least 5:1 (v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers. If an emulsion forms, refer to the troubleshooting guide.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-7) on the remaining aqueous layer and combine the organic extracts to maximize recovery.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of reconstitution solvent (e.g., 100 µL).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Steroids from Urine
This protocol is a general guideline for a reversed-phase SPE cartridge and may require optimization.
Materials:
-
Urine sample
-
Internal standard solution
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Methanol (for conditioning)
-
Deionized water
-
Wash solvent (e.g., water or a low percentage of organic solvent in water)
-
Elution solvent (e.g., methanol, acetonitrile, or a mixture)
-
Solvent evaporation system
-
Reconstitution solvent
Procedure:
-
Thaw urine samples and centrifuge to remove particulates.
-
Pipette a known volume of the supernatant (e.g., 1 mL) into a glass tube.
-
Add a known amount of internal standard.
-
Condition the SPE cartridge: Pass 1-2 mL of methanol through the cartridge, followed by 1-2 mL of deionized water. Do not allow the cartridge to dry out.
-
Load the sample: Slowly pass the prepared urine sample through the conditioned cartridge.
-
Wash the cartridge: Pass 1-2 mL of wash solvent through the cartridge to remove interfering substances.
-
Dry the cartridge: Apply vacuum to the manifold for 5-10 minutes to thoroughly dry the sorbent.
-
Elute the steroids: Place a collection tube under the cartridge and pass 1-2 mL of elution solvent through the cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Mandatory Visualizations
References
- 1. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 2. scirp.org [scirp.org]
- 3. Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC‐MS/MS interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. arborassays.com [arborassays.com]
- 6. researchgate.net [researchgate.net]
- 7. pH dependence of steroid hormone--organic matter interactions at environmental concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a sensitive liquid chromatography-tandem mass spectrometry assay to simultaneously measure androgens and estrogens in serum without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of estrogens and their metabolites in water using C30 SPE-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid-phase extraction of estrogens and herbicides from environmental waters for bioassay analysis-effects of sample volume on recoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing 11-Beta-hydroxyandrostenedione Cross-reactivity in Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential cross-reactivity of 11-Beta-hydroxyandrostenedione (11β-OHA4) in steroid hormone immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is 11-Beta-hydroxyandrostenedione (11β-OHA4) and why is it a concern in immunoassays?
A1: 11-Beta-hydroxyandrostenedione is an androgen of adrenal origin. Due to its structural similarity to other steroid hormones, such as androstenedione, testosterone, and cortisol, it can be mistakenly detected by antibodies used in immunoassays for these other steroids. This phenomenon, known as cross-reactivity, can lead to inaccurate, often falsely elevated, measurements of the target analyte.
Q2: Which types of immunoassays are most susceptible to interference from 11β-OHA4?
A2: Competitive immunoassays are particularly vulnerable to cross-reactivity from structurally related molecules like 11β-OHA4. In these assays, the cross-reactant competes with the target analyte for a limited number of antibody binding sites, which can result in an overestimation of the target analyte's concentration.
Q3: What are the clinical and research implications of 11β-OHA4 cross-reactivity?
A3: Inaccurate measurements due to cross-reactivity can lead to misinterpretation of results in both clinical diagnostics and research. For instance, falsely elevated testosterone levels could lead to an incorrect diagnosis of hyperandrogenism. In drug development, inaccurate quantification of steroid hormones can affect pharmacokinetic and pharmacodynamic modeling.
Q4: How can I determine if my immunoassay is affected by 11β-OHA4 cross-reactivity?
A4: The first step is to review the cross-reactivity data provided in the package insert of your immunoassay kit. However, manufacturers may not always test for 11β-OHA4. If you suspect interference, you can perform a spike and recovery experiment using a known concentration of 11β-OHA4. A deviation from the expected recovery would suggest cross-reactivity. For definitive confirmation, results should be compared with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q5: Are there alternative methods to measure steroid hormones that are not affected by 11β-OHA4 cross-reactivity?
A5: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone analysis.[1] LC-MS/MS offers higher specificity and can distinguish between structurally similar steroids, thus avoiding the issue of cross-reactivity.[1]
Troubleshooting Guides
Issue 1: Unexpectedly High Androstenedione/Testosterone/Cortisol Levels in Samples
Possible Cause: Cross-reactivity with 11-Beta-hydroxyandrostenedione.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high analyte levels.
Experimental Protocols:
-
Spike and Recovery Experiment:
-
Prepare a sample pool by combining several of your experimental samples.
-
Divide the pool into two aliquots.
-
"Spike" one aliquot with a known concentration of pure 11β-OHA4 standard. The concentration of the spike should be physiologically relevant.
-
The other aliquot remains un-spiked (endogenous level).
-
Measure the concentration of the target analyte (e.g., androstenedione) in both aliquots using your immunoassay.
-
Calculate the percent recovery using the following formula: % Recovery = [(Spiked Sample Concentration - Un-spiked Sample Concentration) / Known Spiked Concentration] x 100
-
A recovery significantly different from 100% (e.g., >115% or <85%) suggests interference.
-
-
Serial Dilution:
-
Select a sample that showed unexpectedly high results.
-
Perform a series of dilutions (e.g., 1:2, 1:4, 1:8) using the assay buffer provided in the kit.
-
Measure the analyte concentration in each dilution.
-
Multiply the measured concentration by the dilution factor to get the corrected concentration.
-
If cross-reactivity is present, the corrected concentrations may not be linear across the dilution series.[1]
-
Issue 2: Inconsistent Results Between Different Immunoassay Kits
Possible Cause: Different antibody specificities and varying degrees of cross-reactivity with 11β-OHA4 between kits.
Logical Relationship Diagram:
Caption: Varying cross-reactivity between immunoassay kits.
Experimental Protocol:
-
Method Comparison with LC-MS/MS:
-
Select a panel of patient or experimental samples (at least 20 is recommended).
-
Analyze the samples using both immunoassay kits and a validated LC-MS/MS method for the target analyte and 11β-OHA4.
-
Plot the immunoassay results against the LC-MS/MS results (Passing-Bablok regression or Bland-Altman plot).
-
A significant bias between an immunoassay and LC-MS/MS, especially in samples with high 11β-OHA4 concentrations, indicates cross-reactivity.
-
Quantitative Data on Cross-Reactivity
While specific cross-reactivity data for 11β-OHA4 is often not provided in commercial immunoassay kit inserts, the following table provides a hypothetical example to illustrate how such data would be presented. Note: These values are for illustrative purposes and do not represent data from any specific manufacturer.
| Immunoassay Target | Hypothetical Kit A (% Cross-Reactivity) | Hypothetical Kit B (% Cross-Reactivity) |
| Androstenedione | 5.2% | 0.8% |
| Testosterone | 1.5% | < 0.1% |
| Cortisol | 0.3% | < 0.1% |
Data Interpretation: In this hypothetical example, Kit A for androstenedione shows a notable cross-reactivity with 11β-OHA4, which could lead to significantly inflated results, especially in samples with high levels of 11β-OHA4. Kit B demonstrates higher specificity for all three analytes.
Signaling Pathway and Experimental Workflow Diagrams
Simplified Steroidogenesis Pathway Highlighting Potential for Cross-Reactivity
Caption: Adrenal steroid synthesis and immunoassay interference.
This guide provides a framework for understanding and addressing the potential cross-reactivity of 11-Beta-hydroxyandrostenedione in immunoassays. For specific issues with a commercial kit, it is always recommended to contact the manufacturer's technical support. For definitive quantification of steroid hormones, especially in complex matrices, the use of mass spectrometry is advised.
References
Validation & Comparative
The Gold Standard in Steroid Analysis: A Comparative Guide to 11-Beta-hydroxyandrostenedione-d4 and its Non-Deuterated Analogues
In the precise world of steroid analysis, particularly in clinical and research settings, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comprehensive comparison between the use of a deuterated internal standard, 11-Beta-hydroxyandrostenedione-d4, and non-deuterated standards in the analysis of 11-Beta-hydroxyandrostenedione, a key adrenal androgen. For researchers, scientists, and drug development professionals, understanding these differences is crucial for robust method development and data integrity.
Executive Summary
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the quantitative analysis of 11-Beta-hydroxyandrostenedione by mass spectrometry. Deuterated standards co-elute with the analyte, have nearly identical chemical and physical properties, and are mass-differentiated, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response. While non-deuterated standards, such as structural analogues, are a more economical option, they often exhibit different chromatographic behavior and ionization efficiencies, leading to compromised accuracy and precision. This guide presents experimental data from a validated LC-MS/MS method to highlight the superior performance of the deuterated standard.
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The primary advantage of using this compound is its ability to mimic the behavior of the endogenous, non-deuterated analyte throughout the analytical process. This ensures that any loss of analyte during extraction or any suppression of the signal in the mass spectrometer due to the sample matrix is mirrored by the internal standard. Consequently, the ratio of the analyte to the internal standard remains constant, leading to highly accurate and precise quantification.[1]
Non-deuterated standards, on the other hand, can have different retention times and may be affected differently by the sample matrix, resulting in inaccurate quantification.[1][2]
Table 1: Performance Characteristics of an LC-MS/MS Method for 11-Beta-hydroxyandrostenedione Utilizing a Deuterated Internal Standard. [3]
| Parameter | Result |
| Lower Limit of Quantitation (LOQ) | 0.25 nmol/L |
| Intra-assay Imprecision (%CV) | < 7.9% |
| Inter-assay Imprecision (%CV) | < 5.3% |
| Mean Recovery | 95.3% - 111.6% |
| Matrix Effects | Negligible |
Data adapted from a validated LC-MS/MS assay for the quantitation of total serum 11-Beta-hydroxyandrostenedione and other steroids using isotopically labeled internal standards.[3]
Experimental Protocols
A robust and validated method for the analysis of 11-Beta-hydroxyandrostenedione in human serum using a deuterated internal standard is detailed below.
Sample Preparation: Supported Liquid Extraction (SLE)[3]
-
To a 100 µL serum sample, add the internal standard solution containing this compound.
-
The mixture is then subjected to supported liquid extraction.
-
The extracted analytes are dried down under a stream of nitrogen.
-
The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis[3]
-
Chromatography: Perform liquid chromatography using a C18 analytical column to separate the analytes.
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify 11-Beta-hydroxyandrostenedione and its deuterated internal standard. Specific precursor-to-product ion transitions for each analyte ensure high selectivity.
Visualizing the Rationale: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams outline the analytical workflow and a key metabolic pathway for 11-Beta-hydroxyandrostenedione.
The above diagram illustrates the key steps in a typical LC-MS/MS workflow for the analysis of 11-Beta-hydroxyandrostenedione, emphasizing the addition of the deuterated internal standard at the beginning of the sample preparation process.
References
- 1. texilajournal.com [texilajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolism of 11-Beta-Hydroxyandrostenedione in LNCaP and PNT2 Cells: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism of 11-beta-hydroxyandrostenedione (11β-OHA4), an adrenal-derived androgen precursor, in two key prostate cell lines: LNCaP, an androgen-sensitive prostate cancer cell line, and PNT2, a non-tumorigenic prostate epithelial cell line. Understanding the differential metabolism of 11β-OHA4 in cancerous versus non-cancerous prostate cells is crucial for elucidating its role in prostate cancer progression and for the development of novel therapeutic strategies.
Data Presentation: Quantitative Comparison of 11β-OHA4 Metabolism
The following table summarizes the key quantitative differences in the metabolism of 11β-hydroxyandrostenedione (11β-OHA4) between LNCaP and PNT2 cells. Data is derived from studies analyzing steroid profiles using advanced mass spectrometry techniques.[1]
| Feature | LNCaP Cells (Prostate Cancer) | PNT2 Cells (Normal Epithelial) | Key Takeaway |
| Overall Metabolism of 11β-OHA4 | High (approximately 80% metabolized)[1] | Low (approximately 20% metabolized)[1] | LNCaP cells exhibit a significantly higher capacity to metabolize 11β-OHA4. |
| Predominant Metabolites | 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (11KT)[1] | 11-ketoandrostenedione (11KA4), 11-ketodihydrotestosterone (11KDHT), and 11β-hydroxy-5α-androstanedione (11OH-5αDIONE)[1] | The metabolic pathways diverge, with LNCaP cells favoring the production of 11KT. |
| 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) activity | Substantially higher than in PNT2 cells[1] | Substantially lower than in LNCaP cells[1] | Higher 11β-HSD2 activity in LNCaP drives the conversion of 11β-OHA4 to 11KA4. |
| Glucuronidation Activity | Present for testosterone derivatives, but not efficiently for 11KT[1] | Not detected[1] | The lack of efficient 11KT glucuronidation in LNCaP cells may lead to its accumulation. |
Metabolic Pathways
The metabolism of 11β-hydroxyandrostenedione diverges significantly between LNCaP and PNT2 cells, primarily due to differences in the expression and activity of key steroidogenic enzymes.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a comparative metabolism study of 11-beta-hydroxyandrostenedione in LNCaP and PNT2 cells.
Cell Culture
-
Cell Lines:
-
LNCaP (androgen-sensitive human prostate adenocarcinoma cells)
-
PNT2 (immortalized normal human prostate epithelial cells)
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin solution.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, they are passaged using a suitable dissociation reagent (e.g., Trypsin-EDTA).
Steroid Metabolism Assay
-
Cell Seeding: LNCaP and PNT2 cells are seeded into 6-well plates at a density of approximately 2 x 10^5 cells per well and allowed to adhere overnight.
-
Steroid Treatment: The culture medium is replaced with fresh medium containing 1 µM of 11-beta-hydroxyandrostenedione. Control wells receive medium with the vehicle (e.g., ethanol) only.
-
Incubation: The cells are incubated for 24 to 48 hours to allow for steroid metabolism.
-
Sample Collection: After incubation, the culture medium is collected and stored at -80°C for later analysis. The cells are washed with phosphate-buffered saline (PBS), and then lysed for protein quantification to normalize the steroid metabolite data.
Steroid Extraction from Culture Medium
-
Liquid-Liquid Extraction: To 1 mL of the collected culture medium, an internal standard is added. The steroids are then extracted using a suitable organic solvent, such as a mixture of methanol and chloroform.
-
Phase Separation: The mixture is vortexed and then centrifuged to separate the aqueous and organic phases.
-
Drying: The organic phase containing the steroids is carefully transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a small volume of the initial mobile phase for analysis.
Quantification of Steroid Metabolites by UPC²-MS/MS
-
Instrumentation: An ultra-performance convergence chromatography system coupled with a tandem mass spectrometer (UPC²-MS/MS) is used for the separation and quantification of 11β-OHA4 and its metabolites.
-
Chromatographic Separation: The reconstituted samples are injected into the UPC² system. Separation is achieved on a suitable column (e.g., Acquity UPC² BEH) using a gradient of compressed CO₂ and a modifier such as methanol.
-
Mass Spectrometry: The eluting compounds are ionized using an appropriate ionization source (e.g., electrospray ionization in positive mode) and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each steroid metabolite are monitored for accurate quantification.
-
Data Analysis: The concentration of each metabolite is determined by comparing its peak area to that of the internal standard and referencing a standard curve generated from known concentrations of each analyte. The final concentrations are normalized to the protein content of the cells in each well.
Experimental Workflow
The following diagram illustrates the overall workflow for the comparative metabolism study.
References
Unveiling Androgen Dynamics: A Comparative Guide to In Vivo Tracers, Featuring 11-Beta-hydroxyandrostenedione-d4
For researchers, scientists, and drug development professionals navigating the complexities of in vivo androgen biosynthesis, the selection of an appropriate metabolic tracer is paramount. This guide provides a comprehensive comparison of 11-Beta-hydroxyandrostenedione-d4 (11β-OH-A4-d4) with alternative tracers, supported by established experimental principles for in vivo studies using stable isotope-labeled steroids.
While direct in vivo validation studies for 11β-OH-A4-d4 as a metabolic tracer are emerging, its utility can be inferred from extensive research on its metabolism and the well-established use of other deuterated steroids. This guide will delve into the validation principles, compare 11β-OH-A4-d4 with established tracers, and provide detailed experimental protocols to empower researchers in designing their in vivo studies.
Principles of In Vivo Tracer Validation
The validation of a deuterated steroid like 11β-OH-A4-d4 for in vivo studies hinges on several key principles, extrapolated from studies on analogous tracers such as deuterated testosterone and cortisol:
-
Metabolic Fate: The tracer should follow the same metabolic pathways as its endogenous, non-labeled counterpart.
-
No Isotope Effect: The deuterium labeling should not significantly alter the rate of enzymatic reactions.
-
Analytical Specificity: The analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), must be able to differentiate and accurately quantify both the deuterated tracer and its endogenous analog.
-
Pharmacokinetic Profile: The tracer's absorption, distribution, metabolism, and excretion (ADME) characteristics should be well-understood.
Comparative Analysis of In Vivo Androgen Tracers
The choice of tracer depends on the specific androgen biosynthesis pathway under investigation. Below is a comparison of 11β-OH-A4-d4 with other commonly used deuterated androgen precursors.
| Tracer | Pathway Investigated | Key Metabolites to Monitor | Advantages | Considerations |
| 11β-OH-A4-d4 | 11-Oxygenated Androgen Pathway | 11-ketoandrostenedione-d4, 11-ketotestosterone-d4, 11β-hydroxytestosterone-d4 | - Directly probes the recently highlighted 11-oxygenated pathway, which is implicated in various endocrine conditions.- Provides insights into adrenal androgen production and its peripheral metabolism. | - As a relatively new tracer, extensive in vivo validation data is still being accumulated.- Requires sensitive LC-MS/MS methods to detect downstream metabolites, which may be in low concentrations. |
| Testosterone-d3 | Classical Androgen Pathway (Peripheral Conversion) | Dihydrotestosterone-d3 (DHT-d3), Androstanediol glucuronide-d3 | - Well-established tracer for assessing peripheral androgen metabolism and clearance rates.[1] - Directly measures the conversion to the most potent androgen, DHT. | - Does not provide information on the upstream production of androgens from precursors like DHEA or androstenedione. |
| DHEA-d5 | Adrenal Androgen Production and Overall Androgen Biosynthesis | Androstenedione-d5, Testosterone-d5, Estrone-d5 | - Excellent for studying the overall flux of adrenal precursors into both androgens and estrogens.- Widely used in studies of adrenarche, polycystic ovary syndrome (PCOS), and aging. | - The metabolic fate is complex, with conversion into multiple downstream steroids, requiring a comprehensive analytical panel. |
| Androstenedione-d7 | Direct Precursor to Testosterone | Testosterone-d7, Estrone-d7 | - Useful for specifically studying the activity of 17β-hydroxysteroid dehydrogenase (17β-HSD).- Can help differentiate the contribution of androstenedione to testosterone production versus other precursors. | - Bypasses the earlier steps of androgen synthesis from cholesterol and DHEA. |
Experimental Protocols
The following are detailed methodologies for key experiments involved in validating and utilizing a deuterated steroid tracer like 11β-OH-A4-d4 in vivo. These protocols are based on established practices for similar stable isotope tracer studies.
Protocol 1: In Vivo Infusion and Blood Sampling
This protocol outlines the procedure for administering the deuterated tracer and collecting samples for pharmacokinetic and metabolic analysis.
Objective: To determine the plasma clearance rate and metabolic conversion of the tracer.
Materials:
-
Sterile solution of 11β-OH-A4-d4 (or other deuterated tracer) in a suitable vehicle (e.g., saline with ethanol).
-
Infusion pump.
-
Catheters for intravenous infusion and blood sampling.
-
EDTA-coated blood collection tubes.
-
Centrifuge.
-
Freezer (-80°C).
Procedure:
-
Subject Preparation: Subjects should be fasted overnight to minimize metabolic variations.
-
Catheter Placement: Insert two intravenous catheters, one for tracer infusion and one in the contralateral arm for blood sampling.
-
Baseline Blood Sample: Collect a pre-infusion blood sample (t=0).
-
Tracer Infusion: Administer a bolus dose of the tracer followed by a constant infusion to achieve steady-state plasma concentrations. The exact dosage will need to be determined in pilot studies.
-
Blood Sampling: Collect blood samples at timed intervals during and after the infusion (e.g., 30, 60, 90, 120, 150, 180 minutes).
-
Sample Processing: Immediately place blood samples on ice. Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.
-
Storage: Store plasma aliquots at -80°C until analysis.
Protocol 2: Steroid Extraction and LC-MS/MS Analysis
This protocol describes the extraction of steroids from plasma and their quantification using LC-MS/MS.
Objective: To simultaneously quantify the deuterated tracer, its metabolites, and their endogenous counterparts.
Materials:
-
Internal standards (e.g., other deuterated steroids not being measured as part of the pathway).
-
Organic solvents (e.g., methyl tert-butyl ether, hexane, ethyl acetate).
-
Solid-phase extraction (SPE) cartridges (optional).
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS).
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Addition: Add a known amount of internal standard to each plasma sample to correct for extraction losses and matrix effects.
-
Liquid-Liquid Extraction:
-
Add an organic solvent (e.g., 5 mL of methyl tert-butyl ether) to the plasma sample (e.g., 1 mL).
-
Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Freeze the aqueous layer and decant the organic layer into a clean tube.
-
Repeat the extraction.
-
-
Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the precursor and product ions of the deuterated tracer, its metabolites, and their corresponding endogenous forms.
-
Generate a calibration curve for each analyte using standards of known concentrations.
-
Visualizing Metabolic Pathways and Workflows
To aid in the conceptualization of these complex processes, the following diagrams illustrate the key metabolic pathways and experimental workflows.
Caption: Simplified overview of the classical and 11-oxygenated androgen biosynthesis pathways.
References
A Comparative Guide to the Inter-laboratory Quantification of 11-Beta-hydroxyandrostenedione
This guide provides a comparative overview of methodologies for the quantification of 11-beta-hydroxyandrostenedione (11-OHA4), a significant adrenal androgen precursor. The information is intended for researchers, scientists, and professionals in drug development to facilitate the establishment and comparison of analytical methods for this steroid. While direct inter-laboratory ring-trial data is limited in the public domain, this document synthesizes performance data from various published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which is the current gold standard for steroid analysis.
Introduction to 11-Beta-hydroxyandrostenedione
11-beta-hydroxyandrostenedione (11-OHA4) is an endogenous steroid produced primarily in the adrenal glands.[1] It is synthesized from androstenedione via the enzyme cytochrome P450 11β-hydroxylase (CYP11B1).[2][3] 11-OHA4 is a precursor in the 11-oxygenated androgen pathway, leading to the formation of potent androgens such as 11-ketotestosterone and 11-ketodihydrotestosterone.[4][5][6] Its quantification in biological matrices is crucial for studying various endocrine conditions, including congenital adrenal hyperplasia and polycystic ovary syndrome.[7][8]
Comparative Performance of Analytical Methods
The quantification of 11-OHA4 is predominantly performed using LC-MS/MS due to its high sensitivity and specificity compared to immunoassays.[9] The following table summarizes the performance characteristics of several published LC-MS/MS methods for the quantification of 11-OHA4 in human plasma or serum. This allows for a comparison of key analytical parameters across different laboratories' validated assays.
| Parameter | Method A | Method B | Method C | Method D |
| Instrumentation | GC-MS | LC-MS/MS | LC-MS/MS | online-SPE-LC-MS/MS |
| Sample Volume | Plasma | Serum | Serum | 100 µL Serum |
| Linearity Range | 0.56 to 3.19 ng/mL[10] | - | - | - |
| Limit of Quantitation (LOQ) | 5 pg/injection[10] | 0.25 nmol/L[11] | - | 63–320 pmol/L[12] |
| Intra-assay Precision (%CV) | < 5.3%[10] | < 7.9%[11] | - | ≤ 15%[12] |
| Inter-assay Precision (%CV) | < 5.3%[10] | < 5.3%[11] | - | ≤ 15%[12] |
| Recovery (%) | - | 95.3 to 111.6%[11] | - | 85% to 117%[12] |
| Run Time | - | 4 min[11] | 5 min[13] | 6.6 min[12] |
Note: The data presented is a synthesis from multiple publications and may not represent a direct head-to-head comparison. %CV refers to the coefficient of variation.
Detailed Experimental Protocol: Quantification of 11-OHA4 by LC-MS/MS
This section outlines a representative experimental protocol for the quantification of 11-OHA4 in human serum using LC-MS/MS, based on common practices in the field.[7][11][14]
1. Sample Preparation (Supported Liquid Extraction)
-
Internal Standard Spiking: To 100 µL of serum sample, add an internal standard solution (e.g., deuterated 11-OHA4) to correct for extraction inefficiency and matrix effects.
-
Protein Precipitation: Add a protein precipitating agent (e.g., methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Supported Liquid Extraction (SLE): Load the supernatant onto an SLE plate. Allow the sample to absorb into the solid support.
-
Elution: Elute the analytes from the SLE plate using an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a solution compatible with the LC mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water with a modifier (e.g., ammonium fluoride) and an organic solvent (e.g., methanol) is commonly employed.[13]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: Inject a small volume (e.g., 10 µL) of the reconstituted sample.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for 11-OHA4 and its internal standard for accurate identification and quantification.
-
3. Data Analysis and Quality Control
-
Calibration Curve: Prepare a calibration curve using a series of known concentrations of 11-OHA4 in a surrogate matrix (e.g., charcoal-stripped serum).
-
Quantification: Determine the concentration of 11-OHA4 in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Quality Control: Include quality control samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the assay.
It is important to note that non-enzymatic conversion of cortisol to 11-OHA4 can occur at ambient temperature, leading to falsely elevated results. Therefore, prompt processing of samples and reconstitution of dried extracts on ice are crucial for accurate measurements.[9]
Visualizations
The following diagrams illustrate the adrenal steroidogenesis pathway and a typical experimental workflow for 11-OHA4 quantification.
Caption: Adrenal steroidogenesis pathway with the formation of 11-Beta-hydroxyandrostenedione.
Caption: Experimental workflow for 11-Beta-hydroxyandrostenedione quantification.
References
- 1. 11β-Hydroxyandrostenedione - Wikipedia [en.wikipedia.org]
- 2. 11-Hydroxy-Androsterone | Rupa Health [rupahealth.com]
- 3. Monogenic Disorders of Adrenal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 11β-hydroxyandrostenedione returns to the steroid arena: biosynthesis, metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And 11-ketotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. Artifactual elevations of 11β-hydroxyandrostenedione and 11-ketoandrostenedione in mass spectrometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of androstenedione, 11beta-hydroxyandrostenedione, and testosterone in human plasma by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Comparative Analysis of 11-Beta-hydroxyandrostenedione and its Metabolites in Prostate Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 11-Beta-hydroxyandrostenedione (11OHA4), an adrenal-derived androgen precursor, and its potent metabolites within prostate tissue. Recent studies have highlighted the critical role of the 11-oxygenated androgen pathway, particularly in the context of castration-resistant prostate cancer (CRPC), where these androgens can drive tumor progression despite low levels of testicular androgens.[1] This document synthesizes experimental data on the levels and activity of these steroids, outlines detailed analytical methodologies, and visualizes the key metabolic and experimental pathways.
Metabolism of 11-Beta-hydroxyandrostenedione in the Prostate
11OHA4, produced in the adrenal glands, serves as a precursor to a series of potent androgens within the prostate.[2] The conversion is mediated by several key steroidogenic enzymes expressed in prostate cells. The pathway ultimately yields 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT), which are potent agonists of the androgen receptor (AR).[3][4] The metabolic cascade is a critical component of intratumoral androgen synthesis, especially in CRPC.[5]
The metabolism of 11OHA4 in androgen-dependent prostate cancer cells, such as LNCaP, leads to the production of 11KDHT through various C19 intermediates, including 11-ketoandrostenedione (11KA4) and 11KT.[6] This pathway is significant as 11KT and 11KDHT have been shown to be as potent as testosterone (T) and dihydrotestosterone (DHT), respectively, in activating the AR and inducing androgen-dependent gene expression and cell growth.[3][7]
Comparative Data on Steroid Levels and Metabolism
Quantitative analysis reveals significant differences in the metabolism and concentration of 11OHA4 and its derivatives between normal and cancerous prostate cells, as well as in patient tissues and plasma. In prostate cancer tissue, 11-oxygenated C19 metabolites are found at significantly higher levels than classical C19 steroids.[2] Notably, 11KT has been identified as the predominant circulating active androgen in the majority of patients with CRPC.[8] Furthermore, 11KT and 11KDHT are metabolized at a significantly lower rate in prostate cancer cells compared to T and DHT, suggesting they may have a more prolonged androgenic effect.[3][9]
Table 1: Comparative Levels of 11OHA4 and its Metabolites
| Analyte | Sample Type | Condition | Concentration / Level | Citation |
| 11OHA4 | Prostate Cancer Tissue | --- | 13 - 37.5 ng/g | [2] |
| 11KT | Prostate Cancer Tissue | --- | 13 - 37.5 ng/g | [2] |
| 11KDHT | Prostate Cancer Tissue | --- | 13 - 37.5 ng/g | [2] |
| 11OHA4 | Plasma | CRPC Patients | ≈ 230 - 440 nM | [2] |
| 11KT | Plasma | CRPC Patients | ≈ 250 - 390 nM | [2] |
| 11KDHT | Plasma | CRPC Patients | ≈ 19 nM | [2] |
| DHT | Plasma | CRPC Patients | < 0.14 nM | [2] |
| 11KT | Plasma | CRPC Patients | Median: 0.39 nmol/L | [8] |
Table 2: In Vitro Metabolism in Prostate Cell Lines
| Cell Line | Precursor | % Metabolized | Primary Metabolites | Citation |
| PNT2 (Normal Epithelial) | 11OHA4 | 20% | 11KA4, 11KDHT, 11β-hydroxy-5α-androstanedione | [2] |
| LNCaP (Prostate Cancer) | 11OHA4 | 80% | Predominantly 11KA4 and 11KT | [2] |
| LNCaP (Prostate Cancer) | Androstenedione (A4) | 90% | Androsterone-glucuronide | [2] |
Experimental Protocols
The accurate quantification of 11-oxygenated androgens in prostate tissue is crucial for research and clinical applications. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[10][11]
Protocol: LC-MS/MS Quantification of 11-Oxygenated Androgens in Prostate Tissue
This protocol is based on the methodology developed for the sensitive and rapid analysis of five key 11-oxygenated androgens.[11]
-
Tissue Homogenization:
-
Weigh approximately 45 mg of frozen prostate tissue.
-
Homogenize the tissue sample in a suitable buffer.
-
-
Extraction:
-
Perform liquid-liquid extraction on the homogenized sample.
-
Use 2 mL of a hexane-ethyl acetate (3:2, v/v) solution as the extraction solvent.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the steroids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a specific volume of the initial mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Separation (LC):
-
Detection (MS/MS):
-
Mass Spectrometer: QTRAP6500+ or equivalent triple quadrupole mass spectrometer.[11]
-
Ionization: Electrospray Ionization (ESI) in positive mode.[11]
-
Analysis: Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for each analyte (11OHA4, 11-ketoandrostenedione, 11KT, 11β-hydroxytestosterone, and 11-ketodihydrotestosterone).
-
Conclusion
The analysis of 11-Beta-hydroxyandrostenedione and its metabolites is revealing a crucial, previously overlooked signaling axis in prostate cancer. The conversion of adrenal 11OHA4 to potent androgens like 11KT and 11KDHT within the prostate tissue provides a mechanism for sustained androgen receptor activation, particularly in the castration-resistant state.[6][12] The higher concentrations and slower metabolism of these 11-oxygenated androgens compared to classical androgens underscore their potential importance as drivers of disease progression.[3] The robust analytical methods now available allow for precise quantification in tissue, paving the way for further research into the diagnostic, prognostic, and therapeutic implications of this metabolic pathway.[11] Targeting the enzymes involved in 11-oxygenated androgen synthesis may represent a promising strategy for the treatment of advanced prostate cancer.
References
- 1. The role of 11-oxygenated androgens in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Significance of 11-Oxygenated Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of adrenal derived androgens in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | Semantic Scholar [semanticscholar.org]
- 8. JCI Insight - 11-Ketotestosterone is the predominant active androgen in prostate cancer patients after castration [insight.jci.org]
- 9. academic.oup.com [academic.oup.com]
- 10. eo.bioscientifica.com [eo.bioscientifica.com]
- 11. SAT-322 Development of Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of 11-Oxygenated Androgens in Prostate Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
Unveiling the Androgenic Potential of 11-Beta-hydroxyandrostenedione Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the androgenic activity of 11-beta-hydroxyandrostenedione (11-OHA4) metabolites, offering valuable insights for researchers in endocrinology, oncology, and drug development. Recent studies have highlighted the significance of the 11-oxygenated androgen pathway, revealing that metabolites of the adrenal-derived steroid 11-OHA4 are potent androgens. This guide synthesizes key experimental data to objectively compare the performance of these metabolites with traditional androgens.
Executive Summary
The metabolism of 11-beta-hydroxyandrostenedione gives rise to a series of steroids, with 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT) emerging as the most potent androgens.[1][2] Experimental data from androgen receptor (AR) binding assays and reporter gene assays confirm that 11KT and 11KDHT exhibit androgenic activity comparable to that of testosterone (T) and dihydrotestosterone (DHT), respectively.[1][2] In contrast, the precursor 11-OHA4 and another metabolite, 11-ketoandrostenedione (11KA4), demonstrate minimal to weak androgenic activity.[3][4] 11-beta-hydroxytestosterone (11OHT) is considered a partial or weak agonist.[4][5] These findings underscore the importance of considering the complete metabolic cascade of 11-OHA4 when evaluating androgenic status and developing novel therapeutic strategies.
Data Presentation: Comparative Androgenic Activity
The following tables summarize the quantitative data on the androgenic activity of 11-OHA4 metabolites compared to testosterone and dihydrotestosterone.
Table 1: Androgen Receptor Binding Affinity
This table presents the relative binding affinity of various steroids to the human androgen receptor, as determined by competitive binding assays. The inhibition constant (Ki) represents the concentration of the ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
| Compound | Steroid Abbreviation | Androgen Receptor Binding Affinity (Ki, nM) | Reference |
| Dihydrotestosterone | DHT | 0.25 ± 0.05 | [2] |
| 11-Ketodihydrotestosterone | 11KDHT | 0.46 ± 0.11 | [2] |
| Testosterone | T | 0.53 ± 0.12 | [2] |
| 11-Ketotestosterone | 11KT | 1.10 ± 0.27 | [2] |
| 11-Ketoandrostenedione | 11KA4 | Weak/Not Reported | [3] |
| 11-Beta-hydroxytestosterone | 11OHT | Weak/Not Reported | [4] |
Table 2: Androgen Receptor Transcriptional Activation
This table showcases the potency of various steroids in activating the androgen receptor, as measured by luciferase reporter gene assays. The half-maximal effective concentration (EC50) is the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency.
| Compound | Steroid Abbreviation | Androgen Receptor Activation (EC50, nM) | Reference |
| Dihydrotestosterone | DHT | 0.04 ± 0.01 | [2] |
| Testosterone | T | 0.22 | [6] |
| 11-Ketodihydrotestosterone | 11KDHT | 0.05 ± 0.01 | [2] |
| 11-Ketotestosterone | 11KT | 0.74 | [6] |
| 11-Ketoandrostenedione | 11KA4 | Minimally Active | [7] |
| 11-Beta-hydroxytestosterone | 11OHT | Partial Agonist/Weak Activity | [5][7] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the metabolic pathway of 11-OHA4 and a typical experimental workflow for assessing androgenic activity.
Caption: Metabolic conversion of 11-beta-hydroxyandrostenedione to its key metabolites.
Caption: A generalized workflow for determining the androgenic activity of compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Androgen Receptor (AR) Competitive Binding Assay
This protocol is adapted from established methods for determining the binding affinity of compounds to the androgen receptor.[8]
a. Cell Culture and Preparation of Cytosol:
-
Culture a suitable cell line, such as rat prostate cells or a cell line overexpressing the human AR (e.g., COS-1), in appropriate media.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles.
-
The resulting supernatant, containing the cytosolic fraction with the AR, is collected and its protein concentration determined.
b. Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of a radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881).
-
Add increasing concentrations of the unlabeled competitor compound (11-OHA4 metabolites, T, DHT, or other test compounds).
-
Add the prepared cytosol to each well.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., overnight at 4°C).
-
Separate the AR-bound from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.
-
Quantify the radioactivity in the bound fraction using a scintillation counter.
c. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.
-
Determine the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
Luciferase Reporter Gene Assay for Androgenic Activity
This protocol outlines the steps for a luciferase-based reporter gene assay to measure the transcriptional activity of the androgen receptor in response to various compounds.[9][10]
a. Cell Culture and Transfection:
-
Culture a suitable cell line that is responsive to androgens and has low endogenous AR expression (e.g., PC-3, HEK293).[11]
-
Co-transfect the cells with two plasmids:
-
An AR expression vector to introduce the human androgen receptor.
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).
-
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
b. Compound Treatment and Luciferase Assay:
-
After transfection, plate the cells in a multi-well plate and allow them to adhere.
-
Replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens.
-
Treat the cells with various concentrations of the test compounds (11-OHA4 metabolites, T, DHT). Include a vehicle control and a positive control (a known AR agonist).
-
Incubate the cells for a sufficient period to allow for gene expression (e.g., 24 hours).
-
Lyse the cells to release the luciferase enzyme.
-
Add the appropriate luciferase substrate to the cell lysate.
c. Data Analysis:
-
Measure the luminescence produced using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if used).
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
References
- 1. researchgate.net [researchgate.net]
- 2. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 11β-Hydroxydihydrotestosterone and 11-ketodihydrotestosterone, novel C19 steroids with androgenic activity: a putative role in castration resistant prostate cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgen receptor mutations modulate activation by 11-oxygenated androgens and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Significance of 11-Oxygenated Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 11-Beta-hydroxyandrostenedione-d4: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 11-Beta-hydroxyandrostenedione-d4, a deuterated steroid commonly used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Key Disposal and Safety Information
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1] |
| Primary Hazards | Harmful if swallowed, Suspected of causing cancer, May damage fertility or the unborn child, Toxic to aquatic life. | [2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [2][3] |
| Handling Precautions | Avoid contact during pregnancy/while nursing. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid dust formation. | [1][2] |
| Disposal Method | Dispose of contents/container in accordance with local/regional/national/international regulations through a licensed waste disposal company. | [1] |
| Environmental Precautions | Avoid release to the environment. Do not empty into drains. Keep away from drains, surface, and ground water. | [1][2] |
Experimental Waste Disposal Protocol
The disposal of this compound and materials contaminated with it must follow a strict protocol to ensure safety and compliance. The following workflow outlines the necessary steps for proper waste management within a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway for Safe Handling and Disposal
The following diagram illustrates the decision-making process and logical flow for handling this compound from receipt to final disposal, emphasizing safety and compliance at each stage.
Caption: Decision pathway for handling and disposal of this compound.
Detailed Methodologies
Waste Accumulation:
-
Container Selection: Use only appropriate and compatible containers for waste storage. For liquid waste, use a container designed for liquids. Do not use metal containers for corrosive waste. The original container of the main component can often be used.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name (i.e., this compound), and the concentration of each component.[4] Labels should be available from your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5] Containers must be kept tightly closed except when adding waste.
-
Segregation: Do not mix different waste streams. Keep deuterated steroid waste separate from other chemical waste unless explicitly permitted by your EHS department.
Disposal Procedure:
-
Request for Pickup: Once a waste container is full or the project is complete, submit a hazardous material pickup request to your institution's EHS office.[4]
-
Information Provision: Accurately describe the contents of the waste container on the pickup request form, including the chemical names and percentages of all components.[4]
-
Final Disposal: The EHS department will arrange for the collection and disposal of the waste through a licensed and certified hazardous waste management company.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
